Chk1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[(2R,3S)-2-methylpiperidin-3-yl]amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQOZGSVTQQPFU-WBMJQRKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chk1-IN-2 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR).[1] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis.[2] This role in maintaining genomic integrity makes Chk1 an attractive target for cancer therapy. Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, and therefore rely heavily on the S and G2/M checkpoints, which are controlled by Chk1, for survival.[3] Inhibition of Chk1 can abrogate these checkpoints, leading to premature mitotic entry with damaged DNA and subsequent cell death, a concept known as synthetic lethality.
This technical guide provides an in-depth overview of the mechanism of action of Chk1-IN-2, a potent Chk1 inhibitor, within the DNA damage response pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
This compound: Potency and Specificity
This compound is a small molecule inhibitor of Chk1. The following table summarizes its in vitro potency.
| Compound | Target | IC50 | Reference |
| This compound | Chk1 | 6 nM | [4] |
Mechanism of Action of Chk1 Inhibition in the DNA Damage Response
The DNA damage response is a complex signaling network initiated by sensor proteins that detect DNA lesions. The primary activators of Chk1 are the PI3K-related kinases, ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which are recruited to sites of single-strand DNA (ssDNA) and double-strand breaks (DSBs), respectively.[5]
Upon activation, ATR and ATM phosphorylate Chk1 at serine 317 and 345, leading to its full activation.[2] Activated Chk1 then phosphorylates a multitude of downstream substrates to elicit a coordinated cellular response.
Key downstream effects of Chk1 activation include:
-
Cell Cycle Arrest: Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[6] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily Cdk1 and Cdk2, which are essential for progression through the S and G2/M phases of the cell cycle.[2] This cell cycle arrest provides time for DNA repair.
-
DNA Repair: Chk1 is directly involved in promoting DNA repair, particularly homologous recombination (HR), by phosphorylating key repair proteins such as Rad51.[7]
-
Replication Fork Stability: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse into toxic DNA breaks.[1]
Inhibition of Chk1 by compounds like this compound disrupts these critical functions. By blocking the catalytic activity of Chk1, the inhibitor prevents the phosphorylation of its downstream targets. The consequences of this inhibition, particularly in cancer cells with pre-existing DNA damage or those treated with DNA-damaging agents, are profound:
-
Abrogation of Cell Cycle Checkpoints: Without active Chk1, Cdc25 phosphatases remain active, leading to the activation of CDKs and premature entry into mitosis, even in the presence of significant DNA damage.[6]
-
Increased DNA Damage: The failure to stabilize replication forks and properly coordinate DNA repair leads to an accumulation of DNA double-strand breaks, often visualized by the phosphorylation of histone H2AX (γH2AX).[8]
-
Apoptosis: The combination of checkpoint abrogation and increased DNA damage ultimately triggers programmed cell death (apoptosis).[9]
Signaling Pathways and Experimental Workflows
DNA Damage Response and Chk1 Inhibition Pathway
Caption: Signaling pathway of the DNA damage response highlighting Chk1 activation and the mechanism of this compound inhibition.
Experimental Workflow for Characterizing Chk1 Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of a Chk1 inhibitor like this compound.
Experimental Protocols
Chk1 Kinase Assay (In Vitro)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Chk1-specific peptide substrate (e.g., CHKtide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the Chk1 peptide substrate.
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted recombinant Chk1 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of Chk1 and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Cdc25C (Ser216), anti-γH2AX (Ser139), and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency and treat with this compound as required.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution following treatment with a Chk1 inhibitor.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software.
Conclusion
This compound is a potent inhibitor of Chk1 kinase, a key regulator of the DNA damage response. By inhibiting Chk1, this compound disrupts cell cycle checkpoints and impairs DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are reliant on these checkpoints for survival. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical characterization of Chk1 inhibitors and for further investigation into their mechanism of action in the context of the DNA damage response. This information is intended to support researchers and drug development professionals in the advancement of novel cancer therapeutics targeting the Chk1 pathway.
References
- 1. crpr-su.se [crpr-su.se]
- 2. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
The Role of Chk1-IN-2 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. Chk1 inhibitors disrupt the cell's ability to arrest the cell cycle in response to DNA damage, leading to mitotic catastrophe and cell death, particularly in cancer cells with compromised p53 function. This technical guide provides an in-depth overview of the function and mechanism of action of Chk1-IN-2, a potent Chk1 inhibitor, in cancer cells. It includes a summary of its inhibitory activity, its effects on cell cycle progression and apoptosis, and detailed protocols for key experimental assays.
Introduction to Chk1 and its Role in Cancer
Checkpoint kinase 1 (Chk1) is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA breaks and replication stress.[1][2][3] Upon activation by ATR, Chk1 phosphorylates a variety of downstream targets to initiate cell cycle arrest, primarily at the G2/M and S phases, allowing time for DNA repair.[3][4] This function is crucial for maintaining genomic integrity.
Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53, making them heavily reliant on the S and G2/M checkpoints for survival.[5] By inhibiting Chk1, the last line of defense for DNA damage repair is removed, forcing these cells to enter mitosis with damaged DNA, a process that leads to mitotic catastrophe and apoptosis.[4][6] This selective vulnerability of p53-deficient cancer cells to Chk1 inhibition provides a therapeutic window for cancer treatment.
This compound: A Potent Chk1 Inhibitor
This compound is a small molecule inhibitor of Chk1 with a reported half-maximal inhibitory concentration (IC50) of 6 nM in biochemical assays. Its primary mechanism of action is the competitive inhibition of ATP binding to the Chk1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Analysis of Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | Chk1 | 6 |
Data obtained from publicly available sources.
Mechanism of Action of this compound in Cancer Cells
The primary therapeutic strategy for Chk1 inhibitors like this compound is to potentiate the effects of DNA-damaging chemotherapeutic agents or radiation.[1][7] By abrogating the S and G2/M checkpoints, this compound prevents cancer cells from repairing the DNA damage induced by these agents, leading to enhanced cell killing.
Signaling Pathway
The core mechanism of this compound involves the disruption of the ATR-Chk1 signaling pathway.
Effects of Chk1 Inhibition on Cancer Cells
Abrogation of Cell Cycle Checkpoints
A primary consequence of Chk1 inhibition is the failure of cancer cells to arrest in the S and G2/M phases of the cell cycle following DNA damage. This can be quantified by flow cytometry analysis of cell cycle distribution. While specific data for this compound is limited, studies with other Chk1 inhibitors demonstrate a significant reduction in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) when combined with DNA damaging agents.
Induction of Apoptosis
By forcing cells with damaged DNA to enter mitosis, Chk1 inhibition leads to a lethal phenotype known as mitotic catastrophe, which is often followed by apoptosis.[6] The extent of apoptosis can be quantified using methods such as Annexin V staining or TUNEL assays.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of Chk1 inhibitors like this compound.
Chk1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Chk1 kinase activity.
Protocol:
-
Prepare Reagents: Recombinant human Chk1 enzyme, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, and a suitable Chk1 substrate (e.g., a peptide derived from Cdc25).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the Chk1 enzyme, and the substrate.
-
Add Inhibitor: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
Radiometric Assay: Uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with this compound alone or in combination with a DNA-damaging agent (e.g., gemcitabine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).
Apoptosis Assay by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Seeding and Treatment: As described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
Conclusion and Future Directions
This compound is a potent inhibitor of Chk1 kinase and holds promise as a therapeutic agent, particularly in combination with DNA-damaging therapies for the treatment of cancers with defective G1 checkpoint control. Further research is needed to fully characterize its activity across a broad range of cancer cell lines and in preclinical in vivo models. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other Chk1 inhibitors, with the ultimate goal of translating these findings into effective clinical strategies. The development of predictive biomarkers to identify patients most likely to respond to Chk1 inhibitor therapy will be crucial for its successful clinical implementation.
References
- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 Inhibition Synergizes with Gemcitabine Initially by Destabilizing the DNA Replication Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Technical Guide to the Effects of Chk1 Inhibition on Apoptosis and Cell Survival Pathways
Disclaimer: This document provides a comprehensive overview of the mechanisms by which Checkpoint Kinase 1 (Chk1) inhibitors affect apoptosis and cell survival. The information and data presented are based on studies of various selective Chk1 inhibitors, such as Gö6976, V158411, and LY2603618. As no specific data for a compound designated "Chk1-IN-2" were available in the reviewed literature, this guide synthesizes findings from across the class of Chk1 inhibitors to illustrate the core biological effects.
Introduction
Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that functions as a master regulator of the DNA Damage Response (DDR).[1][2][3] In response to DNA damage or replication stress, Chk1 is activated by the ATR kinase, leading to the phosphorylation of downstream targets that orchestrate cell cycle arrest, facilitate DNA repair, and maintain the stability of replication forks.[1][4] This function allows cells to repair genomic lesions before proceeding with cell division, thereby preserving genomic integrity.
In many cancer cells, key checkpoint proteins like p53 are mutated, making the cells heavily reliant on the Chk1-dependent pathway for survival, especially when under genotoxic stress from chemotherapy or radiation.[5][6][7][8] This dependency presents a therapeutic window, where inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents, leading to catastrophic DNA damage and cell death. This guide explores the molecular mechanisms through which Chk1 inhibition abrogates cell survival signals and promotes apoptosis.
Core Mechanism: The Chk1-Suppressed Apoptotic Pathway
A primary mechanism by which Chk1 inhibition induces cell death, particularly in tandem with DNA damage, is through the activation of a novel, evolutionarily conserved apoptotic pathway.[5][6][7] This pathway is distinct from the classical intrinsic and extrinsic apoptotic routes.
Key Characteristics:
-
Bypasses p53 and Bcl-2: The pathway is activated independently of the tumor suppressor p53 and is not inhibited by the overexpression of anti-apoptotic Bcl-2 family proteins.[5][6][7][8][9] This is critically important for treating tumors that have developed resistance to conventional therapies through p53 mutation or Bcl-2 overexpression.[5][6][7]
-
Caspase-2 Dependent: Unlike classical apoptosis which culminates in the activation of executioner Caspase-3, this pathway is mediated by the initiator Caspase-2.[5][6][7][8]
-
ATM/ATR Dependent: The pathway requires the activity of the upstream DNA damage sensor kinases, ATM and ATR, which are hyperactivated when Chk1 is inhibited in the presence of DNA damage.[5][6][7]
Inhibition of Chk1 prevents the normal checkpoint response, leading to an accumulation of DNA damage. This hyperactivates ATM and ATR, which in turn triggers the activation of Caspase-2, committing the cell to apoptosis.[4][5]
Impact on Cell Survival and DNA Integrity
Beyond activating the Caspase-2 pathway, Chk1 inhibition profoundly disrupts other cellular processes, leading to increased genomic instability and the promotion of cell death.
-
Replication Stress and DNA Damage: As a monotherapy, Chk1 inhibitors induce S-phase-specific DNA damage and mitotic catastrophe.[10] By removing the brakes on DNA replication, the inhibition leads to replication fork collapse and the accumulation of DNA double-strand breaks, often marked by the phosphorylation of histone H2AX (γH2AX).[3][10][11] This lethal level of replication stress is a key driver of apoptosis.[10]
-
Abrogation of Cell Cycle Checkpoints: Chk1 is essential for the G2/M checkpoint that prevents cells with damaged DNA from entering mitosis.[12][13] Inhibiting Chk1 abrogates this checkpoint, forcing cells with extensive DNA damage into a lethal mitotic catastrophe.[12]
-
Modulation of Bcl-2 Family Proteins: Chk1 inhibition can alter the expression of key survival proteins. For instance, treatment with the Chk1 inhibitor LY2603618 was shown to decrease levels of the anti-apoptotic protein Mcl-1 in AML cells, coinciding with the onset of apoptosis.[14] Conversely, in some contexts, Chk1 inhibition can induce the pro-survival protein BFL1 as a cellular response to DNA damage, though this is often insufficient to prevent apoptosis.[10]
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chk1 is essential for tumor cell viability following activation of the replication checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chk1 suppressed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 suppresses a caspase-2 apoptotic response to DNA damage that bypasses p53, Bcl-2, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Inhibition of CHK1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Chk1-IN-2 in Specific Cancer Types: An In-depth Technical Guide
A comprehensive review of publicly available scientific literature and data reveals a significant lack of specific preclinical studies on the compound designated as Chk1-IN-2. While the broader class of Chk1 inhibitors has been extensively investigated as a promising cancer therapeutic strategy, information detailing the effects of this compound in specific cancer types, including quantitative data and detailed experimental protocols, is not available in published research.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.[4][5] Many cancer cells have defects in other cell cycle checkpoints, such as the G1 checkpoint, making them highly reliant on the S and G2/M checkpoints regulated by Chk1 for their survival.[6][7] This dependency creates a therapeutic window, where inhibition of Chk1 can selectively induce cell death in cancer cells, particularly in combination with DNA-damaging agents.[8][9]
Numerous small molecule inhibitors of Chk1 have been developed and evaluated in preclinical and clinical settings.[10][11] These inhibitors have shown the ability to abrogate DNA damage-induced cell cycle arrest and potentiate the efficacy of chemotherapy and radiation.[12][13]
Despite the extensive research into Chk1 inhibition, specific data for this compound is limited to a reported IC50 value of 6 nM in a biochemical assay. However, there are no publicly accessible studies that have evaluated this compound in cancer cell lines or in vivo tumor models. Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams for this particular compound.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of Chk1 inhibition, it is recommended to consult the extensive body of literature on other well-characterized Chk1 inhibitors. Studies on compounds such as prexasertib (LY2606368), SRA737, and others provide valuable insights into the mechanism of action, potential biomarkers of response, and strategies for clinical development.[11][14][15]
General Mechanism of Chk1 Inhibition in Cancer Therapy
To provide a conceptual framework, the following section outlines the generalized signaling pathway and experimental workflow relevant to the study of Chk1 inhibitors.
Signaling Pathway of Chk1 Inhibition
The diagram below illustrates the central role of Chk1 in the DNA damage response and how its inhibition can lead to mitotic catastrophe in cancer cells.
Caption: Generalized signaling pathway of Chk1 inhibition leading to cancer cell death.
General Experimental Workflow for Evaluating a Novel Chk1 Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a new Chk1 inhibitor.
Caption: A typical experimental workflow for the preclinical evaluation of a Chk1 inhibitor.
Conclusion
While the targeted inquiry into "this compound" did not yield specific preclinical data, the foundational knowledge of Chk1 inhibition as a cancer therapeutic strategy remains robust. The provided diagrams of the general signaling pathway and experimental workflow serve as a guide for the evaluation of any novel Chk1 inhibitor. Researchers are encouraged to apply these established principles to new chemical entities and to contribute to the public domain of scientific knowledge through peer-reviewed publications, which will enable the creation of detailed technical guides for specific compounds in the future.
References
- 1. Structure-based design, synthesis, and biological evaluation of potent and selective macrocyclic checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug discovery targeting Chk1 and Chk2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
Chk1-IN-2: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) network.[1][2] As a key regulator of cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints, Chk1 allows cells to arrest their progression through the cell cycle to repair damaged DNA, thereby maintaining genomic integrity.[1][2] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival is heightened. This dependency makes Chk1 an attractive therapeutic target, and its inhibition can lead to the sensitization of cancer cells to DNA-damaging agents. Chk1-IN-2 is a potent and selective inhibitor of Chk1 that emerged from a scaffold morphing drug discovery approach. This document provides an in-depth technical overview of the discovery and initial biochemical and cellular characterization of this compound.
Discovery and Synthesis
This compound was developed through a medicinal chemistry effort that involved scaffold morphing from a series of thiophene carboxamide ureas. This approach led to the identification of a fused-ring bicyclic inhibitor, specifically a 7-carboxamide thienopyridine, which demonstrated potent Chk1 inhibition. The synthesis of this compound, referred to as compound 44 in the initial publication, was achieved through a multi-step chemical synthesis process.
Quantitative Data Summary
The initial characterization of this compound yielded key quantitative data across biochemical, cellular, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. These findings are summarized in the tables below for clear comparison.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Description |
| Chk1 IC50 | 6 nM | The half-maximal inhibitory concentration against recombinant human Chk1 kinase in a biochemical assay. |
| HT29 Cell Growth IC50 | 20 nM | The half-maximal inhibitory concentration for the growth of the HT29 human colon adenocarcinoma cell line in a cellular proliferation assay. |
Table 2: In Vitro ADME Properties of this compound
| Parameter | Value | Description |
| Aqueous Solubility (pH 7.4) | 102 µM | The concentration of the compound that will dissolve in a neutral aqueous buffer. |
| logD (pH 7.4) | 1.8 | The distribution coefficient of the compound between octanol and a neutral aqueous buffer, indicating its lipophilicity. |
| Rat Microsomal Clearance | 30 µL/min/mg | The rate at which the compound is metabolized by rat liver microsomes, providing an early indication of its metabolic stability. |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound.
Chk1 Biochemical Kinase Assay
This assay quantifies the inhibitory activity of this compound against the Chk1 enzyme.
-
Enzyme: Recombinant human Chk1 kinase.
-
Substrate: A synthetic peptide substrate derived from Cdc25C.
-
Assay Principle: The assay measures the phosphorylation of the substrate by Chk1. The inhibition of this phosphorylation by this compound is quantified. A common method is a scintillation proximity assay where the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the biotinylated peptide substrate is measured.
-
Protocol:
-
Prepare a reaction mixture containing Chk1 enzyme, the peptide substrate, and assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Capture the biotinylated peptide substrate on streptavidin-coated scintillation proximity assay beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistical equation.
-
HT29 Cellular Proliferation Assay
This assay determines the effect of this compound on the growth of the HT29 human colon cancer cell line.
-
Cell Line: HT29 human colorectal adenocarcinoma cells.
-
Assay Principle: The assay measures the number of viable cells after a period of treatment with this compound. This can be done using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Protocol:
-
Seed HT29 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
At the end of the treatment period, add the CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition at each concentration of this compound relative to vehicle-treated control cells and determine the IC50 value.
-
In Vitro ADME Assays
These assays provide an early assessment of the drug-like properties of this compound.
-
Aqueous Solubility:
-
A concentrated stock solution of this compound in DMSO is diluted into a phosphate-buffered saline (PBS) at pH 7.4.
-
The solution is shaken for a set period (e.g., 24 hours) to reach equilibrium.
-
The solution is then filtered to remove any precipitated compound.
-
The concentration of the dissolved compound in the filtrate is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
logD Measurement:
-
A solution of this compound in a mixture of octanol and PBS (pH 7.4) is prepared.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the octanol and aqueous layers.
-
The concentration of this compound in each layer is measured by LC-MS/MS.
-
The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Microsomal Stability:
-
This compound is incubated with rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
The rate of disappearance of the compound is used to calculate the intrinsic clearance.
-
Mandatory Visualizations
Signaling Pathway
References
Chk1-IN-2: A Technical Guide to its Role in Genomic Instability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase that plays an indispensable role in the DNA Damage Response (DDR) and the maintenance of genomic integrity. As a central transducer in the ATR-Chk1 signaling pathway, it governs cell cycle checkpoints, DNA repair, and replication fork stability. Consequently, Chk1 has emerged as a significant therapeutic target in oncology. This technical guide provides an in-depth analysis of Chk1-IN-2, a potent Chk1 inhibitor, and its impact on genomic instability. We will delve into its mechanism of action, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological effects.
Introduction to Chk1 and Genomic Instability
Genomic instability is a hallmark of cancer, characterized by an increased tendency for genetic alterations during cell division. The DDR is a complex network of signaling pathways that sense, signal, and repair DNA lesions, thereby safeguarding the genome.[1] A key player in this response is Chk1, which is activated primarily by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA) that arises from DNA damage or replication stress.[2]
Upon activation, Chk1 phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response, including:
-
Cell Cycle Arrest: Chk1 activation leads to the inhibition of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in arrest at the G1/S, intra-S, and G2/M checkpoints, providing time for DNA repair.[2]
-
DNA Repair: Chk1 is directly involved in promoting DNA repair processes, including homologous recombination.[2]
-
Replication Fork Stability: Chk1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse and the formation of DNA double-strand breaks.[2]
In many cancer cells, particularly those with a defective p53 tumor suppressor, there is an increased reliance on the Chk1-mediated checkpoints for survival, a phenomenon known as "checkpoint addiction."[3] This dependency presents a therapeutic window for Chk1 inhibitors, which can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality as single agents in tumors with high intrinsic replication stress.
This compound: A Potent and Selective Chk1 Inhibitor
This compound is a small molecule inhibitor of Chk1. Its discovery was reported in a study focused on scaffold morphing of thiophene carboxamide ureas.[4][5]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk1 kinase activity. By binding to the ATP-binding pocket of Chk1, it prevents the phosphorylation of Chk1's downstream targets. This abrogation of Chk1 signaling disrupts the cell's ability to respond to DNA damage, leading to:
-
Checkpoint Abrogation: Cells with DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis.
-
Increased Genomic Instability: The failure to repair DNA damage before cell division results in the accumulation of chromosomal aberrations.
-
Mitotic Catastrophe and Apoptosis: The combination of unrepaired DNA damage and a dysfunctional mitotic checkpoint can lead to a form of cell death known as mitotic catastrophe.[3]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, primarily sourced from the discovery publication.[4][5]
| Parameter | Value | Description | Reference |
| Chk1 IC50 | 6 nM | The half-maximal inhibitory concentration against Chk1 kinase in a biochemical assay. | [4][5] |
Further quantitative data on the effects of this compound on cell viability (GI50) in various cell lines, cell cycle distribution, and γH2AX induction are not extensively available in the public domain for this specific compound. The data presented for other Chk1 inhibitors can provide a general understanding of the expected effects.
Impact of Chk1 Inhibition on Genomic Instability
Inhibition of Chk1, as exemplified by the action of this compound, has profound effects on genomic stability. The primary consequence is the inability of the cell to properly respond to and repair DNA damage, leading to several key cellular phenotypes.
Induction of DNA Damage Markers (γH2AX)
A hallmark of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, termed γH2AX. Inhibition of Chk1, especially in cells experiencing replication stress, leads to the collapse of replication forks and the formation of DSBs, resulting in a significant increase in γH2AX foci.[6][7] This can be visualized and quantified using immunofluorescence microscopy.
Alterations in Cell Cycle Progression
Chk1 is a master regulator of cell cycle checkpoints. Its inhibition disrupts the normal cell cycle profile. In the presence of DNA damage, Chk1 inhibition abrogates the G2/M checkpoint, forcing cells into mitosis with unrepaired DNA. This can be observed through flow cytometry analysis of DNA content, which will show a decrease in the G2/M population and potentially an increase in the sub-G1 population indicative of apoptosis.[8]
Effects on Chk1 Signaling Pathway
The direct target of this compound is Chk1 kinase. The efficacy of the inhibitor can be assessed by examining the phosphorylation status of Chk1 itself and its downstream targets. Chk1 is activated by ATR-mediated phosphorylation at serine 345 (pChk1-S345). Inhibition of Chk1 can lead to a feedback loop that results in hyper-phosphorylation at this site. A more direct measure of Chk1 activity is its autophosphorylation at serine 296.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro Chk1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on Chk1 kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Chk1 substrate (e.g., a peptide derived from Cdc25)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the Chk1 enzyme, the substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blotting for Phospho-Chk1 (Ser345)
This protocol is for assessing the activation state of the Chk1 pathway in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Chk1 (Ser345) and mouse anti-total Chk1.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different time points. A positive control for Chk1 activation, such as hydroxyurea, can be included.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the antibody for total Chk1 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Plate cells and treat them with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: rabbit anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Plate cells on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Visualizations
Signaling Pathways
Caption: ATR-Chk1 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Western blot workflow for analyzing Chk1 phosphorylation.
Caption: Flow cytometry workflow for cell cycle analysis.
Conclusion
This compound is a potent inhibitor of Chk1 kinase, a critical component of the DNA damage response. By disrupting Chk1's function, this compound abrogates cell cycle checkpoints and impairs DNA repair, leading to increased genomic instability and ultimately, cell death, particularly in cancer cells that are highly dependent on these checkpoints. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the effects of this compound and other Chk1 inhibitors. A deeper understanding of the molecular consequences of Chk1 inhibition is crucial for the continued development of targeted cancer therapies aimed at exploiting the inherent genomic instability of tumors.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chk1 phosphorylated at serine345 is a predictor of early local recurrence and radio‐resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chk1-IN-2: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. In response to DNA damage or replication stress, Chk1 is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, allowing time for DNA repair. This critical function makes Chk1 an attractive target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. Chk1-IN-2 is a potent and selective inhibitor of Chk1, making it a valuable tool for basic research into the intricate mechanisms of cell cycle control and DNA repair. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a checkpoint kinase 1 (CHK1) inhibitor with a reported IC50 of 6 nM[1][2]. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the Chk1 kinase, preventing the phosphorylation of its downstream substrates. The primary signaling pathway in which this compound exerts its effects is the ATR-Chk1 pathway, which is activated in response to single-strand DNA breaks and replication stress. Upon activation by ATR, Chk1 phosphorylates and regulates key cell cycle proteins, including the Cdc25 family of phosphatases (Cdc25A, B, and C) and the Wee1 kinase. By inhibiting Chk1, this compound prevents the inactivation of Cdc25 phosphatases and the activation of Wee1, leading to the premature activation of cyclin-dependent kinases (CDKs) and subsequent cell cycle progression without proper DNA repair. This abrogation of the S and G2/M checkpoints can lead to mitotic catastrophe and apoptosis in cancer cells, particularly those with a defective G1 checkpoint (e.g., p53-deficient tumors) that rely heavily on the Chk1-dependent checkpoints for survival.
Quantitative Data
The following table summarizes the available quantitative data for this compound. This information is critical for designing and interpreting experiments.
| Parameter | Value | Reference |
| IC50 (Chk1) | 6 nM | [1][2] |
| Lead Compound (44) Cellular IC50 (HT29 pS296 Chk1) | 48 nM | [3] |
| Lead Compound (44) Cellular IC50 (HT29 pS516 Chk2) | 904 nM | [3] |
Note: this compound is described as compound 44 in the primary literature source.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involving Chk1 and the experimental approaches to study its inhibition, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: ATR-Chk1 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for studying the effects of this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on Chk1 kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., GST-Cdc25C fragment)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP
-
96-well plates
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Chk1 enzyme, and the Chk1 substrate.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.
-
Wash the paper/plate extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (optional, e.g., gemcitabine, cisplatin)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA damaging agent. Include a vehicle-treated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of Chk1 and its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Cdc25C (Ser216), anti-Cdc25C, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound and/or a DNA damaging agent for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (optional)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or a DNA damaging agent.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay quantifies the number of apoptotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
DNA damaging agent (optional)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells as required for the experiment.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
This compound is a potent and valuable research tool for investigating the multifaceted roles of Chk1 in cell cycle regulation, DNA damage response, and cancer biology. Its high potency and selectivity allow for precise interrogation of the ATR-Chk1 signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful experiments to further elucidate the therapeutic potential of Chk1 inhibition. As with any small molecule inhibitor, careful experimental design and appropriate controls are essential for robust and reproducible results. The continued exploration of this compound and other Chk1 inhibitors will undoubtedly contribute to a deeper understanding of fundamental cellular processes and may pave the way for novel cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Chk1-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated by the ataxia telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated Chk1 then phosphorylates a variety of downstream targets to induce cell cycle arrest, allowing time for DNA repair, or to initiate apoptosis if the damage is irreparable.[2][5] In many cancer cells, particularly those with a deficient p53 pathway, the reliance on the Chk1-mediated S and G2/M checkpoints for survival is heightened.[6] This makes Chk1 an attractive therapeutic target. Inhibition of Chk1 can abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[7][8]
Chk1-IN-2 is a potent and selective inhibitor of Chk1 kinase activity. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its effects on cell proliferation, cell cycle progression, and the DNA damage response.
Mechanism of Action
This compound, as a Chk1 inhibitor, functions by competing with ATP for binding to the kinase domain of Chk1. This inhibition prevents the phosphorylation of Chk1's downstream substrates, such as the Cdc25 family of phosphatases.[7] In a typical response to DNA damage, Chk1 phosphorylates and inactivates Cdc25, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[5] By inhibiting Chk1, this compound allows Cdc25 to remain active, leading to premature CDK activation and entry into mitosis, even in the presence of DNA damage. This forced mitotic entry in cells with under-replicated or damaged DNA results in genomic instability and ultimately cell death.[8]
Signaling Pathway
Caption: The ATR-Chk1 signaling pathway is activated by DNA damage, leading to cell cycle arrest.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative Chk1 Inhibitors
| Compound | Chk1 IC₅₀ (nM) | Chk2 IC₅₀ (nM) | Selectivity (Chk2/Chk1) |
| V158411 | 3.5 | 2.5 | ~0.7 |
| GNE-783 | 1 | 444 | 444 |
| MK-8776 | <3 | 150 | >50 |
| LY2606368 | 7 | 46 | ~6.6 |
Note: Data for this compound is not publicly available. The table presents data from known Chk1 inhibitors to provide a reference for expected potency and selectivity.[8][9][10]
Table 2: Cellular Activity of Representative Chk1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | Single Agent GI₅₀ (µM) | Potentiation of Chemotherapy |
| HT29 | Colon Cancer | Mutant | V158411 | >10 | Yes (with Irinotecan) |
| AsPC-1 | Pancreatic Cancer | Mutant | MK-8776 | ~0.3 | Not specified |
| U2OS | Osteosarcoma | Wild-Type | LY2606368 | >1 | Not specified |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | V158411 | 0.17 | Not specified |
GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell proliferation. This data illustrates the variability in single-agent activity and the common strategy of combining Chk1 inhibitors with DNA damaging agents.[9][10][11]
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Proliferation Assay (e.g., using CyQuant or similar methods)
This protocol determines the effect of this compound on cell viability and proliferation, both as a single agent and in combination with a DNA-damaging agent.
Materials:
-
Selected cancer cell lines (e.g., HT29, AsPC-1)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
DNA-damaging agent (e.g., Gemcitabine, Cisplatin, or Irinotecan)
-
Cell viability reagent (e.g., CyQuant, CellTiter-Glo®, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment (Single Agent):
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Drug Treatment (Combination Therapy):
-
To assess chemo-potentiation, treat cells with a fixed, sub-lethal concentration of a DNA-damaging agent (e.g., the GI₂₀ of gemcitabine) in combination with serial dilutions of this compound.
-
Include controls for the DNA-damaging agent alone and this compound alone.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[12]
-
Measurement of Cell Viability:
-
Following the manufacturer's instructions for the chosen viability reagent, measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the GI₅₀ value.
-
Protocol 2: Western Blot Analysis for Pharmacodynamic Markers
This protocol is used to confirm the inhibition of Chk1 activity in cells by assessing the phosphorylation status of Chk1 and its downstream targets, as well as markers of DNA damage.
Materials:
-
Cells grown in 6-well plates
-
This compound
-
DNA-damaging agent (optional, e.g., Etoposide or Hydroxyurea to induce Chk1 activation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-pChk1 (S296 or S345), anti-Chk1 (total), anti-γH2AX (S139), anti-Actin or -Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a defined period (e.g., 6 hours).[11] In some experiments, pre-treat with a DNA-damaging agent for 1-2 hours to activate the Chk1 pathway before adding the inhibitor.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein phosphorylation and expression levels relative to the loading control. A decrease in pChk1 (S296) indicates Chk1 inhibition, while an increase in γH2AX suggests an accumulation of DNA damage.[10][14]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.
Materials:
-
Cells grown in 6-well plates
-
This compound
-
DNA-damaging agent (e.g., Irinotecan or Etoposide)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with a DNA-damaging agent to induce G2/M arrest (e.g., for 16-24 hours). Then, add this compound and incubate for an additional 4-8 hours.[8] Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with this compound alone.
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population and a potential increase in the sub-G1 (apoptotic) population compared to cells treated with the DNA-damaging agent alone.
Experimental Workflow Diagram
Caption: A general workflow for evaluating this compound in cell-based assays.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. pubs.acs.org [pubs.acs.org]
Chk1-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Chk1-IN-2, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information is intended to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.
Introduction to this compound
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated by the ATR kinase, leading to cell cycle arrest, which allows time for DNA repair.[2][3] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the S and G2/M checkpoints, which are controlled by Chk1.[4][5] Inhibition of Chk1 in such cancer cells can lead to the abrogation of these checkpoints, resulting in mitotic catastrophe and cell death, especially when combined with DNA-damaging agents.[4][6][7]
This compound is a potent inhibitor of Chk1 with a reported IC50 of 6 nM.[8][9] Its ability to sensitize cancer cells to chemotherapy and radiation makes it a valuable tool for cancer research and drug development.
Chk1 Signaling Pathway
The ATR-Chk1 signaling pathway is a key component of the DNA damage response. The following diagram illustrates the central role of Chk1 in this pathway.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Physicochemical Properties and Storage
A summary of the known quantitative data for this compound is provided below.
| Property | Data | Reference(s) |
| Molecular Weight | 366.48 g/mol | [8] |
| Formula | C₂₀H₂₂N₄OS | [8] |
| IC50 (Chk1) | 6 nM | [8],[9] |
| Solubility | Soluble in DMSO. Quantitative solubility in aqueous buffers has not been reported. | [8] |
| Storage (Powder) | Store at -20°C for up to 1 month, or at -80°C for up to 6 months. | [8] |
| Storage (Stock Solution) | Store stock solutions in DMSO at -80°C in aliquots. Avoid repeated freeze-thaw cycles. | [8] |
Experimental Protocols
Preparation of Stock Solutions
Note: Due to the limited information on the solubility of this compound in aqueous solutions, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the appropriate cell culture medium or assay buffer for experiments. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to 1 mg of this compound (MW: 366.48), add 272.9 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[8]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.7287 mL |
| 5 mM | 0.5457 mL |
| 10 mM | 0.2729 mL |
In Vitro Kinase Assay
This protocol is a general guideline for a radiometric kinase assay to determine the inhibitory activity of this compound against Chk1 kinase. Commercially available non-radiometric assay kits (e.g., ADP-Glo™) are also widely used and their protocols should be followed as per the manufacturer's instructions.[10]
Materials:
-
Recombinant active Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide peptide)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10 mM ATP stock solution
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (P81)
-
Phosphoric acid wash solution
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, diluted Chk1 enzyme, and Chk1 substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective tubes/wells.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration appropriate for the assay (e.g., 10-100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation/Viability Assay
This protocol describes a general method to assess the effect of this compound on the proliferation and viability of cancer cells using a reagent such as resazurin (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT, WST-1).
Materials:
-
Cancer cell line of interest (e.g., p53-deficient lines are often more sensitive to Chk1 inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
DNA-damaging agent (optional, e.g., gemcitabine, cisplatin)
-
Cell proliferation/viability reagent (e.g., resazurin, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Also prepare a vehicle control with the same final concentration of DMSO.
-
(Optional) If testing for chemosensitization, pre-treat the cells with a sub-lethal concentration of a DNA-damaging agent for a specified period (e.g., 16-24 hours) before adding this compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add the cell proliferation/viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 or IC50 value using non-linear regression analysis.
In Vivo Formulation and Administration (General Guidance)
Note: No specific in vivo formulation for this compound has been published. The following is a general protocol for formulating poorly water-soluble compounds for in vivo studies in rodents, which will likely require optimization. It is crucial to perform a tolerability study with the vehicle alone before proceeding with the compound.
Common Vehicle Formulations:
-
For Oral (p.o.) Administration: A common vehicle is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) with 0.1-0.5% (v/v) Tween 80 in water.
-
For Intravenous (i.v.) or Intraperitoneal (i.p.) Administration: A common vehicle consists of a mixture of solvents such as DMSO, PEG300, Tween 80, and saline.[6][11] A typical formulation might be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.[6][12]
Example Preparation of a Formulation for i.p. or i.v. Injection:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Slowly add saline to the final volume and mix gently. The final solution should be clear. If precipitation occurs, the formulation needs to be optimized.
Experimental Workflows
The following diagram outlines a typical workflow for evaluating a Chk1 inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Stability and Troubleshooting
-
Stability in Aqueous Solution: The stability of this compound in aqueous buffers and cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. If solutions need to be stored for a short period, they should be kept on ice and protected from light. For longer-term storage, flash-freezing in liquid nitrogen and storage at -80°C is advisable, although stability under these conditions should be verified. The stability of Chk1 protein itself can be influenced by its activity and phosphorylation state.[8][13][14]
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock into aqueous media, try lowering the final concentration, increasing the percentage of serum in the media (if applicable), or using a different formulation approach for in vitro studies, such as conjugation with a carrier molecule, though this would require significant additional chemistry.
-
Variability in Cell-Based Assays: The sensitivity of cancer cell lines to Chk1 inhibitors can vary significantly.[3] It is advisable to screen a panel of cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) to identify the most responsive models. Ensure consistent cell culture conditions and passage numbers to minimize variability.
Conclusion
This compound is a potent research tool for investigating the role of the Chk1 kinase in DNA damage response and for exploring its therapeutic potential. The protocols and information provided here offer a starting point for its use in various experimental settings. Due to the limited publicly available data specifically for this compound, researchers are encouraged to perform initial optimization experiments to determine the optimal conditions for their specific assays and models.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K-203 I CAS#: I reactivator of tabun-inhibited AChE I InvivoChem [invivochem.com]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Synergistic Anti-Tumor Activity of Chk1 and PARP Inhibitor Combinations
For Research Use Only.
Introduction
Checkpoint kinase 1 (Chk1) and Poly (ADP-ribose) polymerase (PARP) are critical regulators of the DNA Damage Response (DDR). In cancer therapy, targeting these pathways presents a powerful strategy, particularly in tumors with existing DNA repair deficiencies. PARP inhibitors effectively trap PARP on DNA at sites of single-strand breaks (SSBs), leading to the collapse of replication forks and the formation of double-strand breaks (DSBs).[1][2][3][4] Tumor cells with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations, are particularly sensitive to PARP inhibitors due to their inability to repair these DSBs, a concept known as synthetic lethality.[2][4]
However, many tumors are either intrinsically resistant or acquire resistance to PARP inhibitors, often through the restoration of HR proficiency or stabilization of replication forks.[5][6] Chk1, a key kinase in the ATR-Chk1 pathway, plays a crucial role in cell cycle arrest in response to DNA damage, allowing time for repair.[7][8][9] It is also involved in stabilizing replication forks and promoting HR repair.[5][8][10]
Inhibition of Chk1 can therefore re-sensitize cancer cells to PARP inhibitors. By abrogating the S and G2/M checkpoints and impairing HR repair, Chk1 inhibitors prevent the repair of PARP inhibitor-induced DNA damage, leading to an accumulation of genomic instability, mitotic catastrophe, and ultimately, apoptosis.[5][10][11] This combination strategy has shown synergistic effects in various cancer models, including those that are resistant to PARP inhibitor monotherapy.[12][13][14]
This document provides an overview of the application of a Chk1 inhibitor, exemplified by compounds similar to Chk1-IN-2, in combination with a PARP inhibitor. It includes the mechanism of action, quantitative data on synergistic effects, and detailed protocols for key in vitro experiments.
Mechanism of Synergy
The combination of a Chk1 inhibitor and a PARP inhibitor exploits the reliance of cancer cells on specific DNA repair pathways for survival.
-
PARP Inhibition: Leads to the accumulation of unrepaired SSBs, which are converted into DSBs during DNA replication. This increases replication stress.[10][15]
-
Chk1 Inhibition: Abrogates the S and G2/M cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis.[10][16] Additionally, Chk1 inhibition impairs homologous recombination repair by preventing the formation of Rad51 foci, a key step in this repair pathway.[10][11][14]
The concurrent inhibition of both pathways results in a catastrophic level of unrepaired DNA damage, leading to enhanced cancer cell death.[13][16]
Data Presentation
The synergistic effect of combining a Chk1 inhibitor with a PARP inhibitor can be quantified by determining the half-maximal inhibitory concentration (IC50) for each agent alone and in combination, and then calculating the Combination Index (CI). A CI value of less than 1 indicates synergy.[17]
Table 1: IC50 Values of Chk1 and PARP Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | Chk1 Inhibitor (Prexasertib) IC50 (nM) | PARP Inhibitor (Olaparib) IC50 (µM) |
| OVCAR3 (BRCA wt) | ~20 | ~20 |
| OV90 (BRCA wt) | ~15 | ~40 |
| PEO1 (BRCA2 mut) | ~10 | ~0.01 |
| PEO4 (BRCA2 rev) | ~10 | ~10 |
Data is approximate and compiled from graphical representations in referenced literature.[5]
Table 2: Combination Index (CI) for Prexasertib and Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Combination (Prexasertib/Olaparib) | CI Value | Interpretation |
| OVCAR3 | 5 nM / 5 µM | < 1 | Synergy |
| OV90 | 5 nM / 5 µM | < 1 | Synergy |
| PEO1 | 5 nM / 5 µM | < 1 | Synergy |
| PEO4 | 5 nM / 5 µM | < 1 | Synergy |
| OVCAR3 | 10 nM / 10 µM | < 1 | Synergy |
| OV90 | 10 nM / 10 µM | > 1 | Additive/Antagonistic |
| PEO1 | 10 nM / 10 µM | < 1 | Synergy |
| PEO4 | 10 nM / 10 µM | < 1 | Synergy |
CI values < 1 indicate synergy. Data is summarized from referenced literature.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT)
This protocol is to determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, dissolved in DMSO)
-
XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor. Treat the cells with single agents or combinations at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT mixture to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism). Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.[5]
Protocol 2: DNA Damage (γH2AX Foci Formation) Assay
This protocol quantifies DNA double-strand breaks by immunofluorescent staining of phosphorylated H2AX (γH2AX).[4][18]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Drug treatment solutions (as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or a PARP inhibitor for a specified time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[4]
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[4]
-
Blocking: Wash cells with PBS and block with 5% BSA in PBS for 30 minutes.[4]
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using software such as ImageJ or Fiji.[4] An increase in the number of foci indicates increased DNA damage.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide (PI) staining.[10]
Materials:
-
Cells cultured and treated in 6-well plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Following drug treatment for a desired duration (e.g., 48 hours), harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. The combination treatment is expected to cause an accumulation of cells in the S and G2/M phases, or a sub-G1 peak indicative of apoptosis.
Conclusion
The combination of this compound with a PARP inhibitor represents a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. The provided protocols offer a framework for researchers to investigate this synergistic interaction in various cancer models. Careful quantification of cell viability, DNA damage, and cell cycle perturbations will be crucial in elucidating the full potential of this combination therapy.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. auctoresonline.org [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. e-crt.org [e-crt.org]
- 9. researchgate.net [researchgate.net]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 18. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Chk1 Phosphorylation as a Pharmacodynamic Biomarker for Chk1-IN-2 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage or replication stress, Chk1 is activated through phosphorylation by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[3][4] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints, allowing time for DNA repair.[5][6] Due to its essential role in maintaining genomic integrity, particularly in cancer cells that often have defects in other checkpoint pathways, Chk1 has emerged as a promising target for cancer therapy.[2][7]
Chk1-IN-2 is a potent and selective inhibitor of Chk1 kinase with an IC50 of 6 nM.[8][9][10] Chk1 inhibitors are primarily developed to be used in combination with DNA-damaging chemotherapeutic agents.[6] By abrogating the Chk1-mediated cell cycle arrest, these inhibitors force cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[6][7]
A key pharmacodynamic biomarker for the cellular activity of Chk1 inhibitors is the paradoxical increase in Chk1 phosphorylation at specific sites, such as Serine 345 (S345).[11] This hyperphosphorylation is thought to result from the inhibition of a negative feedback loop where active Chk1 promotes its own dephosphorylation by phosphatases like PP2A.[11][12] Therefore, detecting an increase in phosphorylated Chk1 (p-Chk1) by Western blot following this compound treatment serves as a reliable indicator of target engagement and cellular response to the inhibitor.
This application note provides a detailed protocol for a Western blot assay to detect and quantify the phosphorylation of Chk1 at Ser345 in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Rationale
The following diagram illustrates the Chk1 signaling pathway in the context of DNA damage and the mechanism of action of this compound.
Caption: Chk1 signaling pathway and the effect of this compound.
Experimental Workflow
The overall experimental workflow for assessing Chk1 phosphorylation after this compound treatment is depicted below.
Caption: Western blot workflow for p-Chk1 detection.
Detailed Protocol
Materials and Reagents:
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, U2OS, or a line relevant to the research).
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
DNA Damaging Agent (Optional but Recommended): e.g., Hydroxyurea (HU), Camptothecin (CPT), or UV radiation to induce Chk1 phosphorylation.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[6]
-
Protein Assay Reagent: e.g., Bicinchoninic acid (BCA) assay kit.
-
Laemmli Sample Buffer (4X or 6X)
-
SDS-PAGE Gels: Appropriate acrylamide percentage for a ~56 kDa protein (Chk1).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345) antibody.
-
Mouse or Rabbit anti-total Chk1 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG (if applicable).
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
Imaging System: Capable of detecting chemiluminescent signals.
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. b. Treat cells with this compound at various concentrations and for different time points as required by the experimental design. c. It is recommended to include control groups: untreated cells, cells treated with a DNA damaging agent alone (to induce p-Chk1), and cells co-treated with the DNA damaging agent and this compound.[11]
-
Preparation of Cell Lysates: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[6] b. Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or a similar method, following the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add the appropriate volume of Laemmli sample buffer to a consistent amount of protein for each sample (e.g., 20-40 µg). c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) diluted in blocking buffer overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing for Total Chk1: a. To normalize the phospho-Chk1 signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total Chk1. b. Alternatively, run duplicate gels/blots to probe for total Chk1 separately. c. Follow the immunoblotting protocol (steps 6a-6e) using the primary antibody against total Chk1.
-
Data Analysis and Quantification: a. Use densitometry software to quantify the band intensities for both phospho-Chk1 and total Chk1 for each sample.[10] b. Normalize the phospho-Chk1 signal to the total Chk1 signal for each lane to account for any variations in protein loading. c. Further normalization to a loading control like β-actin or GAPDH can also be performed.
Data Presentation
Summarize the quantitative data from the densitometric analysis in a table for clear comparison between different treatment conditions.
| Treatment Group | p-Chk1 (S345) Intensity (Arbitrary Units) | Total Chk1 Intensity (Arbitrary Units) | Normalized p-Chk1/Total Chk1 Ratio | Fold Change vs. Control |
| Untreated Control | 1.0 | |||
| DNA Damage Agent | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| DNA Damage + this compound |
Expected Results:
Treatment with a DNA damaging agent should increase the levels of p-Chk1 (S345) compared to the untreated control. Co-treatment with this compound is expected to further increase the p-Chk1 (S345) signal, confirming the inhibitor's engagement with its target and the disruption of the negative feedback loop.
Troubleshooting
-
High Background: Optimize blocking conditions (e.g., switch from milk to BSA), increase the number and duration of washes, and use the recommended antibody dilutions.
-
No or Weak Signal: Ensure the use of fresh lysis buffer with active phosphatase and protease inhibitors, load a sufficient amount of protein, and confirm the activity of the primary and secondary antibodies.
-
Inconsistent Loading: Carefully perform protein quantification and ensure equal loading in all lanes. Always normalize to total Chk1 and/or a loading control.
By following this detailed protocol, researchers can reliably detect and quantify changes in Chk1 phosphorylation, providing valuable insights into the cellular efficacy of this compound and other Chk1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A new in vitro system for activating the cell cycle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chk1-IN-2 Treatment in HeLa and U-2 OS Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, providing time for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, rely heavily on the G2/M checkpoint, which is controlled by Chk1, for their survival. Therefore, inhibition of Chk1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents or to induce synthetic lethality in tumors with high levels of endogenous replication stress.
This document provides detailed application notes and protocols for studying the effects of Chk1 inhibition in two common cancer cell lines: HeLa (cervical cancer) and U-2 OS (osteosarcoma). While specific quantitative data for the compound Chk1-IN-2 (a potent Chk1 inhibitor with an in vitro IC50 of 6 nM) in these cell lines is not publicly available, we present representative data from studies using other well-characterized and potent Chk1 inhibitors to illustrate the expected biological outcomes.[2] The provided protocols are broadly applicable for evaluating the efficacy and mechanism of action of Chk1 inhibitors like this compound.
Data Presentation: Efficacy of Chk1 Inhibitors in HeLa and U-2 OS Cells
The following tables summarize quantitative data for various potent Chk1 inhibitors in HeLa and U-2 OS cells. This data is intended to be representative of the effects that can be anticipated when using a potent Chk1 inhibitor such as this compound.
Table 1: IC50 Values of Representative Chk1 Inhibitors in HeLa and U-2 OS Cells
| Inhibitor | Cell Line | IC50 (nM) | Assay Conditions | Reference |
| PF-00477736 | HeLa | Not specified, but effective at 300 nM | In combination with cisplatin | |
| V158411 | U-2 OS | 39 (pS296 inhibition) | 24-hour treatment | [3] |
| LY2603618 | U-2 OS | ~500 (72-hour treatment) | Cell viability assay | [4] |
| AZD7762 | HeLa | Not specified, but effective at sensitizing to radiation | Clonogenic survival assay |
Table 2: Effects of Chk1 Inhibition on Cell Cycle Distribution
| Inhibitor/Condition | Cell Line | % G1 | % S | % G2/M | Notes | Reference |
| Chk1 siRNA | U-2 OS | Increased tetraploid G1 | Increased | Increased 4N DNA content | 72 hours post-transfection | [5] |
| Chk1 inhibitor (unspecified) + Cisplatin | HeLa | - | - | Abrogated G2 arrest | Compared to cisplatin alone | [6] |
Table 3: Induction of Apoptosis and DNA Damage by Chk1 Inhibition
| Inhibitor/Condition | Cell Line | Endpoint | Result | Reference |
| Gö6976 + Ionizing Radiation | HeLa | Apoptosis (Sub-G1) | Significant increase compared to either treatment alone | [7] |
| V158411 | U-2 OS | γH2AX Induction (EC50) | 640 nM | [3] |
| Chk1 siRNA | U-2 OS | Apoptosis | Induction of apoptosis | [5] |
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
Chk1 is a key transducer kinase in the ATR-mediated DNA damage response pathway. Upon activation, Chk1 phosphorylates a multitude of downstream substrates to regulate cell cycle progression, DNA repair, and apoptosis.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U2OS cells lacking Chk1 undergo aberrant mitosis and fail to activate the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. CHK1 inhibition as a strategy for targeting fanconi anemia (FA) DNA repair pathway deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Timing for Chk1-IN-2 Administration in Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal timing for the administration of Chk1-IN-2, a potent checkpoint kinase 1 (Chk1) inhibitor, in various experimental settings. The protocols and data presented herein are designed to assist researchers in maximizing the efficacy of this compound, particularly when used in combination with DNA-damaging agents.
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, Chk1 is activated by the ataxia telangiectasia and Rad3-related (ATR) kinase, leading to cell cycle arrest, primarily at the S and G2/M phases.[2][3] This arrest allows time for DNA repair, thus promoting cell survival.[4] Many cancer cells, particularly those with a deficient G1/S checkpoint (e.g., due to p53 mutations), are highly dependent on the Chk1-mediated S and G2/M checkpoints for survival, especially when challenged with genotoxic agents.[5][6] Inhibition of Chk1 abrogates these checkpoints, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, and subsequent cell death.[5][7]
This compound is a potent inhibitor of Chk1 with an IC50 of 6 nM.[5][8] The timing of its administration, especially in combination with DNA-damaging chemotherapeutics, is a critical determinant of its synergistic anti-cancer activity.
Key Principles for Optimal Timing
The optimal timing for this compound administration is not simultaneous with the DNA-damaging agent but rather delayed. This principle is based on the mechanism of action of both the damaging agent and the Chk1 inhibitor.
-
Induction of Replication Stress and DNA Damage: DNA-damaging agents, such as gemcitabine or hydroxyurea, induce replication stress and stall replication forks.[8][9] This initial damage is necessary to create a cellular state that is highly dependent on Chk1 for survival.
-
Time for Chk1 Dependency to Develop: Following the initial damage, cells activate DNA repair pathways, such as homologous recombination (HR). The initiation of these repair processes and the stabilization of stalled replication forks are critically dependent on Chk1 activity.[9][10] This dependency is not immediate and requires several hours to be established. Studies have shown that RAD51, a key protein in HR, begins to form foci on DNA approximately 16-18 hours after treatment with gemcitabine.[9][11]
-
Targeting the Vulnerable State: Administering a Chk1 inhibitor after the cells have become arrested and dependent on Chk1 for survival leads to the collapse of replication forks, dissociation of repair proteins like RAD51, and ultimately, enhanced cytotoxicity.[9][10]
Concurrent administration of a Chk1 inhibitor with a DNA-damaging agent is often less effective because the cells have not yet fully engaged the Chk1-dependent survival pathways.[9][12]
Quantitative Data Summary
The following tables summarize key quantitative data for various Chk1 inhibitors, which can serve as a guide for designing experiments with this compound.
Table 1: In Vitro Potency of Chk1 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Cell Line(s) | Reference |
| This compound | Chk1 | IC50: 6 nM | Not specified | [5][8] |
| MK-8776 | Chk1, Chk2 | IC50: 3 nM (Chk1), 1500 nM (Chk2) | AsPC-1 | [13][14] |
| AZD7762 | Chk1, Chk2 | IC50: 5 nM (Chk1) | Not specified | [15] |
| PF-477736 | Chk1, Chk2 | Ki: 0.49 nM (Chk1), 47 nM (Chk2) | Not specified | [16][17] |
| LY2606368 | Chk1, Chk2 | IC50: <10 nM (Chk1, Chk2) | Not specified | [13] |
Table 2: Optimal Timing of Chk1 Inhibitor Administration in Combination with Gemcitabine (In Vitro)
| Chk1 Inhibitor | Cell Line(s) | Gemcitabine Treatment | Chk1 Inhibitor Treatment Schedule | Outcome | Reference |
| MK-8776 | MDA-MB-231, MiaPaCa-2, AsPC-1, HCT116 | 6-hour incubation | Concurrent with gemcitabine | Less sensitization | [9] |
| MK-8776 | MDA-MB-231, MiaPaCa-2, AsPC-1, HCT116 | 6-hour incubation | 6-hour incubation, 18-24 hours after gemcitabine removal | Maximal sensitization | [7][9] |
| AZD7762 | Pancreatic cancer cell lines | 2-hour incubation | 24 hours after gemcitabine treatment | Optimal chemosensitization | [18] |
Table 3: In Vivo Administration Schedules for Chk1 Inhibitors
| Chk1 Inhibitor | Cancer Model | Dosing Regimen | Finding | Reference |
| MK-8776 | Pancreas xenografts | Gemcitabine followed by MK-8776 18 hours later (weekly for 3 weeks) | Significantly delayed tumor growth compared to concurrent administration | [9][10] |
| AZD7762 | GBM xenografts | 15 and 25 mg/kg daily, 5 days/week for 2 weeks | Dose-dependent tumor growth inhibition | [19] |
| PF-477736 | Colo205 xenografts | 4-60 mg/kg i.p. once or twice daily for four treatments | Potentiated gemcitabine antitumor activity | [16] |
| LY2606368 | Pediatric solid tumors | 150 mg/m² IV on days 1 and 15 of a 28-day cycle | Recommended Phase 2 dose | [20] |
Experimental Protocols
Protocol 1: In Vitro Determination of Optimal this compound Timing with a DNA-Damaging Agent
Objective: To determine the optimal time window for this compound administration following treatment with a DNA-damaging agent (e.g., gemcitabine) to achieve maximum synergistic cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Gemcitabine, stock solution in sterile water or PBS)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
DNA Damage Induction: Treat the cells with a fixed, sub-lethal concentration of the DNA-damaging agent for a defined period (e.g., 6 hours with gemcitabine). Include untreated control wells.
-
Drug Washout: After the incubation period, remove the medium containing the DNA-damaging agent and wash the cells once with sterile PBS. Add fresh complete medium to all wells.
-
Timed Administration of this compound:
-
Concurrent: Add this compound at various concentrations immediately along with the DNA-damaging agent in a separate set of wells.
-
Delayed: Add this compound at various concentrations at different time points after the removal of the DNA-damaging agent (e.g., 0, 6, 12, 18, 24, and 30 hours). The duration of this compound treatment should also be optimized (e.g., 6, 12, or 24 hours).
-
-
Incubation: Incubate the plates for a total of 72-96 hours from the start of the DNA-damaging agent treatment.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the time of this compound addition to determine the optimal time window for synergistic activity. The combination index (CI) can be calculated to formally assess synergy.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Objective: To assess the effect of timed this compound administration on cell cycle progression in cells treated with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DNA-damaging agent
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the DNA-damaging agent and this compound according to the optimal timing determined in Protocol 1. Include the following controls: untreated, DNA-damaging agent alone, and this compound alone.
-
Cell Harvest: At various time points after this compound addition (e.g., 6, 12, 24 hours), harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A significant decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) in the combination treatment group would suggest abrogation of the G2/M checkpoint.[21]
Visualizations
Signaling Pathway Diagram
Caption: Chk1 signaling pathway in response to DNA damage.
Experimental Workflow Diagram
Caption: Experimental workflow for optimizing this compound timing.
References
- 1. A Phase II Single Arm Pilot Study of the CHK1 Inhibitor Prexasertib (LY2606368) in BRCA Wild‐Type, Advanced Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of checkpoint kinase 1 following gemcitabine-mediated S phase arrest results in CDC7- and CDK2-dependent replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chk | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 18. Dissociation of gemcitabine chemosensitization by CHK1 inhibition from cell cycle checkpoint abrogation and aberrant mitotic entry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Chk1-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1] In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates Chk1.[2][3][4] Activated Chk1 then phosphorylates a variety of downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[5][6][7] This mechanism prevents cells with damaged DNA from progressing through the cell cycle, particularly at the G2/M transition and during the S phase.[1][5]
Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival.[6][8] This dependency creates a therapeutic window for Chk1 inhibitors, which can abrogate these remaining checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells when combined with DNA-damaging agents. Chk1-IN-2 is a potent inhibitor of Chk1 with a reported IC50 of 6 nM, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel cancer therapeutics.[9] These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays suitable for HTS.
Chk1 Signaling Pathway
The ATR-Chk1 signaling pathway is a key component of the DNA damage response. Upon detection of single-strand DNA breaks or replication stress, ATR is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates downstream effectors to initiate cell cycle arrest and promote DNA repair.
References
- 1. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Troubleshooting & Optimization
troubleshooting Chk1-IN-2 instability in DMSO solution
Welcome to the technical support center for Chk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues with the stability of this compound in DMSO solutions. Below you will find frequently asked questions and a troubleshooting guide to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous (dry) DMSO. Before opening the vial of powdered this compound, centrifuge it briefly to ensure all the powder is at the bottom.[1] Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. To aid dissolution, you can vortex the solution or use an ultrasonic bath.[2] For compounds that are difficult to dissolve, gentle warming up to 37°C can be applied.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: Once prepared, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: I observed precipitation in my this compound DMSO stock solution after storage. What could be the cause?
A3: Precipitation can occur for several reasons. One common cause is the absorption of water by DMSO, as it is hygroscopic. The presence of water can decrease the solubility of the compound. Another reason could be that the storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles, which can affect compound stability and solubility. Finally, the concentration of the stock solution might be too high, leading to precipitation over time.
Q4: My this compound solution appears to have lost activity in my cellular assays. Could this be due to instability in DMSO?
A4: While this compound is generally soluble in DMSO, loss of activity can be an indicator of degradation. The stability of small molecules in DMSO can be affected by factors such as the presence of water, exposure to light, or prolonged storage at improper temperatures.[3] It is also possible that DMSO itself can degrade under certain conditions, such as in the presence of acid, which could potentially affect the stability of the dissolved compound.[4][5]
Q5: How can I check the stability of my this compound DMSO stock solution?
A5: The stability of your this compound stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6][7] These methods can help you determine the purity of your compound and identify any potential degradation products by comparing a stored aliquot to a freshly prepared solution or a reference standard.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The compound has come out of solution due to freeze-thaw cycles. 2. The stock concentration is too high. 3. Water has been absorbed into the DMSO. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[2] 2. Prepare a new stock solution at a lower concentration. 3. Use fresh, anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed. |
| Inconsistent or lower than expected activity in biological assays. | 1. The compound may have degraded during storage. 2. Inaccurate pipetting of the viscous DMSO stock. 3. Precipitation of the compound upon dilution into aqueous assay buffer. | 1. Assess the purity of the stock solution using HPLC or LC-MS. Prepare a fresh stock solution if degradation is confirmed. 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. 3. To avoid precipitation, perform serial dilutions in DMSO first before adding to the aqueous medium. Ensure the final DMSO concentration in the assay is low (typically ≤0.1%) and consistent across all samples, including controls. |
| Color change observed in the DMSO stock solution. | 1. This may indicate compound degradation or a reaction with impurities in the DMSO. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Store aliquots protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Before opening the vial containing this compound powder, centrifuge it for 1-2 minutes at a low speed to collect all the powder at the bottom of the vial.[1]
-
Carefully weigh the desired amount of this compound powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-5 minutes to facilitate dissolution. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
Once the compound is fully dissolved, aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Assessment of this compound Stability by HPLC
This is a general guideline. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Objective: To assess the purity of a this compound DMSO stock solution and detect potential degradation products.
-
Materials:
-
This compound DMSO stock solution (the sample to be tested)
-
A freshly prepared this compound DMSO stock solution (as a control)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation:
-
Dilute a small amount of both the test sample and the fresh control solution in the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A time-dependent gradient from a lower to a higher percentage of Mobile Phase B (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 5-10 µL (keep injection volume low when using DMSO as a solvent to avoid peak distortion).[8]
-
-
Analysis:
-
Inject the fresh control solution to obtain a reference chromatogram with the retention time of pure this compound.
-
Inject the test sample.
-
Compare the chromatogram of the test sample to the control. Look for:
-
A decrease in the peak area of the main this compound peak.
-
The appearance of new peaks, which could indicate degradation products.
-
-
Quantify the purity of the test sample by calculating the percentage of the main peak area relative to the total peak area.
-
-
Visualizations
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: Troubleshooting workflow for this compound instability issues.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. news-medical.net [news-medical.net]
- 8. HPLC with DMSO as solvent - Chromatography Forum [chromforum.org]
Technical Support Center: Troubleshooting Unexpected Results with Chk1-IN-2 in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with Chk1-IN-2 and other Chk1 inhibitors in cell viability assays.
I. Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic dose-response curve with this compound in our cell viability assay. At lower concentrations, we see the expected decrease in viability, but at higher concentrations, viability appears to increase or plateau. What could be causing this?
A1: This is a documented phenomenon with some Chk1 inhibitors and is often attributed to off-target effects. At higher concentrations, the inhibitor may be affecting other kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which can lead to a cytostatic or even a protective effect, masking the true impact of Chk1 inhibition.[1][2] It is crucial to determine the kinase selectivity profile of the specific inhibitor you are using.
Q2: Our cell viability results with this compound are not correlating with the expected downstream effects on the Chk1 pathway, such as increased DNA damage markers (γH2AX). Why might this be?
A2: Several factors could contribute to this discrepancy:
-
Assay Type: Standard cell viability assays, like MTT or XTT, measure metabolic activity, which may not always directly correlate with cell death or the specific mechanism of action of Chk1 inhibitors.[3] Some Chk1 inhibitors can induce a cytostatic effect rather than overt cytotoxicity in certain cell lines.[1][2] Consider using a direct measure of cell death, such as an apoptosis assay (e.g., Annexin V/PI staining) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Timing of Assay: The induction of DNA damage and subsequent cell death are time-dependent processes. The optimal time point to observe maximum effect may vary between cell lines and the concentration of the inhibitor used. It is advisable to perform a time-course experiment.
-
Cell Line Specificity: The cellular response to Chk1 inhibition is highly dependent on the genetic background of the cell line, including its p53 status and the presence of other mutations in DNA damage response pathways.[4][5]
Q3: We see significant variability in our cell viability data between experiments using this compound. What are the common sources of variability?
A3: Variability in cell-based assays can arise from several sources. Consistent cell culture practices are critical. Factors to standardize include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and within a consistent, low passage number range.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of all reagents.
-
Incubation Times: Adhere strictly to the specified incubation times for both the inhibitor treatment and the viability assay itself.
II. Troubleshooting Guide
This guide addresses specific unexpected outcomes in a structured, problem-solution format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased cell viability at high concentrations of this compound (Biphasic Response) | Off-target inhibition of other kinases, such as CDK2, which can lead to a cytostatic effect.[1][2] | 1. Perform a Kinase Selectivity Profile: If not already available for this compound, test its activity against a panel of related kinases, especially CDK2. 2. Lower the Concentration Range: Focus on the lower concentration range where the on-target effect is dominant. 3. Use a More Selective Inhibitor: Consider using a more selective Chk1 inhibitor, such as LY2606368, as a control to confirm that the observed phenotype is due to Chk1 inhibition.[1][2] 4. Validate with a Secondary Assay: Use an orthogonal assay that measures a direct downstream effect of Chk1 inhibition, such as a Western blot for phosphorylated Chk1 (pS345) or γH2AX. |
| No significant decrease in cell viability, even at high concentrations. | 1. Cell Line Resistance: The cell line may be resistant to single-agent Chk1 inhibition due to a functional G1 checkpoint (wild-type p53) or other resistance mechanisms.[6] 2. Incorrect Assay Choice: The assay may be measuring metabolic activity which is not affected, while the cells may be undergoing cell cycle arrest. 3. Inactive Compound: The this compound compound may have degraded. | 1. Characterize your Cell Line: Confirm the p53 status and other relevant genetic markers of your cell line. 2. Combine with a DNA Damaging Agent: Chk1 inhibitors often show synergistic effects when combined with DNA damaging agents like gemcitabine or cisplatin.[7] 3. Use a Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to assess cell cycle distribution. 4. Verify Compound Activity: Test the compound on a known sensitive cell line or use a cell-free kinase assay to confirm its inhibitory activity. |
| High background signal in the cell viability assay. | 1. Media Interference: Phenol red or other components in the culture media can interfere with the absorbance or fluorescence readings of some assays. 2. Compound Interference: this compound itself might be colored or fluorescent, or it may directly react with the assay reagents. | 1. Use Phenol Red-Free Media: Perform the assay in phenol red-free media. 2. Include a "No-Cell" Control: Set up control wells containing media and the inhibitor at all concentrations but no cells to measure the background signal from the compound and media. Subtract this background from your experimental values. |
III. Data Presentation: Kinase Inhibitor Selectivity
The following table summarizes the IC50 values of several common Chk1 inhibitors against Chk1 and key off-target kinases. This data is crucial for interpreting unexpected results and selecting the most appropriate inhibitor for your experiments.
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| MK-8776 | ~1 | >10,000 | ~50 | [1] |
| LY2606368 | ~1 | ~8 | >1000 | [1][2] |
| SRA737 | ~1 | >1000 | >1000 | [1] |
| AZD7762 | 5 | 5 | >500 | [8] |
| CHIR-124 | 0.3 | 700 | - |
Note: IC50 values can vary depending on the assay conditions. It is always recommended to determine the IC50 in your specific experimental system.
IV. Experimental Protocols
A. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for assessing cell viability based on ATP levels.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density. Include wells for no-cell background controls.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (phenol red-free recommended)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a spectrophotometer.
V. Mandatory Visualizations
A. Chk1 Signaling Pathway in DNA Damage Response
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
B. Experimental Workflow for Investigating Unexpected Cell Viability Results
Caption: Logical workflow for troubleshooting unexpected cell viability data.
C. Relationship Between On-Target and Off-Target Effects
Caption: On-target vs. off-target effects of a non-selective Chk1 inhibitor.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMBINATION THERAPY TARGETING THE CHK1 AND WEE1 KINASES DEMONSTRATES THERAPEUTIC EFFICACY IN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent pChk1 Western Blot Results Following Chk1-IN-2 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing inconsistent Western blot results for phosphorylated Chk1 (pChk1), particularly at Serine 345, after treatment with the inhibitor Chk1-IN-2.
Frequently Asked Questions (FAQs)
Q1: Why does the pChk1 (Ser345) signal increase after I add this compound? Shouldn't an inhibitor decrease activation?
This is a frequently observed and often expected outcome. The increase in Chk1 phosphorylation at Serine 345 (pChk1 S345) following treatment with a Chk1 inhibitor is known as a paradoxical effect. It stems from the disruption of a negative feedback loop. In response to DNA damage or replication stress, the kinase ATR phosphorylates Chk1 at S345, activating it.[1][2][3] However, active Chk1 also promotes its own dephosphorylation by activating protein phosphatase 2A (PP2A).[4][5]
When you add an inhibitor like this compound, you block Chk1's kinase activity. This prevents Chk1 from activating PP2A, thereby inhibiting its own dephosphorylation.[5] The result is an accumulation of Chk1 phosphorylated at S345, even though its downstream kinase activity is blocked. This accumulation is often used as a pharmacodynamic biomarker to confirm that the inhibitor has engaged its target in the cell.[4]
Diagram 1. Simplified Chk1 activation pathway.
Diagram 2. Mechanism of paradoxical pChk1 increase with an inhibitor.
Q2: My pChk1 Western blot results are highly variable between experiments. What are the most common causes?
Inconsistency in phospho-protein Western blotting is a common challenge. The primary sources of variability can be grouped into four categories: biological factors, sample preparation, inhibitor treatment, and the Western blotting technique itself.
| Category | Common Cause | Recommended Solution |
| Biological Variability | Asynchronous Cell Culture: Chk1 activity is tightly linked to the cell cycle.[2][3] An asynchronous population will have cells in different phases, leading to variable baseline pChk1 levels. | Synchronize cells using methods like double thymidine block (for G1/S arrest) or nocodazole (for G2/M arrest).[6][7][8] Serum starvation can also be used for G1 arrest in some cell lines.[8][9] |
| Sample Preparation | Phosphatase Activity: Phosphatases in the lysate can rapidly dephosphorylate pChk1 after cell lysis, leading to signal loss.[10][11][12] | Crucial Step: Always use a lysis buffer freshly supplemented with a broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice at all times.[11][12] |
| Protease Activity: Degradation of total Chk1 will lead to a corresponding loss of pChk1. | Use a freshly prepared protease inhibitor cocktail in your lysis buffer.[12] | |
| Inhibitor Treatment | Inconsistent Drug Concentration/Duration: Small variations in inhibitor concentration or treatment time can affect the degree of pChk1 accumulation. | Ensure precise and consistent inhibitor concentration and incubation times across all experiments. Perform a dose-response and time-course experiment to find the optimal conditions. |
| Off-Target Effects: At higher concentrations, some Chk1 inhibitors may have off-target effects on other kinases like CDK2, which can complicate signaling outcomes.[13][14] | Use the lowest effective concentration of this compound as determined by your dose-response curve. | |
| Western Blotting | Improper Blocking: Using non-fat milk as a blocking agent can cause high background because it contains casein, a phosphoprotein that can be detected by phospho-specific antibodies.[12][15] | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[12][15] |
| Incorrect Buffer System: Phosphate-Buffered Saline (PBS) contains phosphate, which can compete with the antibody for binding to the phospho-epitope.[11][16] | Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps and antibody dilutions.[16] | |
| Antibody Variability: The primary antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Different antibody lots can also have different affinities. | Store antibodies according to the manufacturer's instructions. Aliquot the antibody upon first use. Always run a positive control (e.g., cells treated with hydroxyurea) to confirm antibody activity. |
Q3: How can I confirm that the band I am detecting is specific to pChk1?
Verifying the specificity of your signal is critical for data integrity.
-
Phosphatase Treatment: Treat a lysate sample with a phosphatase (e.g., Lambda Protein Phosphatase) before running the gel. A specific phospho-antibody signal should disappear after this treatment.[15]
-
Use a Positive Control: Treat cells with a DNA damaging agent like Hydroxyurea (HU), UV radiation, or Camptothecin. These agents are known to robustly induce ATR-dependent Chk1 phosphorylation at S345 and should produce a strong signal.[1][5]
-
Use a Total Chk1 Antibody: Always run a parallel blot (or strip and re-probe the same blot) with an antibody against total Chk1. This confirms that the protein is present in your lysate and serves as a loading control to normalize the pChk1 signal.[16]
-
Antibody Validation: Use a phospho-antibody that has been well-validated by the manufacturer or in peer-reviewed literature for Western blotting.[1][17][18]
Q4: What is a reliable protocol for preparing cell lysates for pChk1 detection?
This protocol is designed to preserve the phosphorylation state of your target protein.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or other preferred lysis buffer)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Cell Scraper
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the ice-cold Lysis Buffer freshly supplemented with protease and phosphatase inhibitors. Use a minimal volume to ensure a high protein concentration (e.g., 150 µL for a 6-cm dish).
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg), and boil at 95-100°C for 5-10 minutes.[10][12]
-
Samples can be used immediately or stored at -80°C.
Q5: Can you provide a standard Western blot protocol optimized for pChk1?
This protocol incorporates best practices for detecting phosphorylated proteins.[10][12]
Protocol:
-
Gel Electrophoresis: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel according to standard procedures to achieve good separation.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its robustness, especially if stripping and re-probing is required.[12][16]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20). Do not use milk. [12]
-
Primary Antibody Incubation: Dilute the pChk1 (S345) primary antibody in 5% BSA in TBST according to the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP), diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Final Washes: Repeat the wash step (Step 5) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film. Use a sensitive substrate if the signal is expected to be weak.[11]
-
Analysis: Quantify the band intensities. For the most accurate results, strip the membrane and re-probe for total Chk1 or a loading control like GAPDH or β-actin to normalize the pChk1 signal.
Comprehensive Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak pChk1 Signal | 1. Phosphatases degraded pChk1 during lysis. 2. Insufficient protein loaded. 3. Primary antibody is not working or used at too high a dilution. 4. Insufficient induction of pChk1. 5. Over-transfer of the protein through the membrane. | 1. ALWAYS use fresh phosphatase inhibitors in ice-cold lysis buffer. [11][12] 2. Load more protein (40-50 µg). Consider immunoprecipitation to enrich for Chk1.[11] 3. Check antibody on a positive control. Optimize antibody concentration. 4. Increase the duration or concentration of the inducing agent (e.g., HU) or this compound. 5. Reduce transfer time or voltage. Use a membrane with a smaller pore size (0.2 µm). |
| High Background | 1. Blocking with milk. 2. Insufficient blocking or washing. 3. Antibody concentration is too high (primary or secondary). 4. Membrane was allowed to dry out. | 1. Switch to 3-5% BSA in TBST for blocking. [12] 2. Increase blocking time to 90 minutes. Increase the number and duration of wash steps.[19] 3. Titrate both primary and secondary antibodies to find the optimal dilution. 4. Ensure the membrane remains submerged in buffer at all steps. |
| Multiple Non-Specific Bands | 1. Primary antibody is not specific or is used at too high a concentration. 2. Cell lysate is degraded. 3. Incomplete blocking. | 1. Decrease the primary antibody concentration and/or increase the incubation temperature (e.g., 2 hours at RT instead of overnight at 4°C). 2. Use fresh lysates and always include protease inhibitors. 3. Ensure blocking is performed with 5% BSA for at least 1 hour. |
| Inconsistent Results Between Replicates | 1. Asynchronous cell cultures. 2. Inconsistent timing of inhibitor treatment or cell harvesting. 3. Pipetting errors during sample loading. 4. Uneven transfer during Western blotting. | 1. Synchronize cells before treatment.[7] 2. Standardize all incubation and harvesting times precisely. 3. Carefully prepare and load equal amounts of protein for each sample. Run a total protein stain (e.g., Ponceau S) after transfer to check for even loading.[12] 4. Ensure the gel-membrane sandwich is assembled correctly without air bubbles. |
Recommended Experimental Workflow
Diagram 3. A logical workflow for experimentation and troubleshooting.
References
- 1. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell synchronization - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Anti-Chk1 (phospho-S345) Antibody (A27821) | Antibodies.com [antibodies.com]
- 18. biocompare.com [biocompare.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Chk1-IN-2 & DNA Damaging Agents
Welcome to the technical support center for troubleshooting experiments involving Chk1-IN-2. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results, specifically when this compound fails to potentiate the effects of DNA damaging agents.
Troubleshooting Guide
This guide addresses common issues that may lead to a lack of synergy between this compound and DNA damaging agents. Each question is followed by potential causes and recommended troubleshooting steps.
Question: Why is this compound not increasing the cell-killing effect of my DNA damaging agent?
Potential Cause 1: Suboptimal Drug Concentrations
The synergistic effect is often concentration-dependent. The concentrations of this compound and the DNA damaging agent may not be in the optimal range to observe potentiation.
-
Troubleshooting Steps:
-
Determine the IC50 of each compound individually: Perform dose-response curves for this compound and the DNA damaging agent separately in your cell line of interest.
-
Design a combination matrix: Test a range of concentrations for both agents, including concentrations below, at, and above their individual IC50 values.
-
Calculate synergy scores: Use methods like the Bliss independence model or the Chou-Talalay method to quantitatively assess synergy, additivity, or antagonism.[1]
-
Potential Cause 2: Inappropriate Treatment Schedule
The timing and sequence of drug administration are critical for observing synergy.
-
Troubleshooting Steps:
-
Sequential vs. Co-treatment: Compare the effects of administering the DNA damaging agent first, followed by this compound, versus co-administration. Pre-treatment with the DNA damaging agent can arrest cells in a cell cycle phase where they are more dependent on Chk1 for survival.
-
Duration of Treatment: Vary the incubation time for each drug and the combination. Prolonged exposure may be necessary to observe the desired effect.
-
Potential Cause 3: Cell Line-Specific Factors
The genetic background of the cell line, particularly the status of key DNA damage response (DDR) and cell cycle proteins, can significantly influence the outcome.
-
p53 Status: Chk1 inhibitors are often more effective in p53-deficient cells.[2][3] p53-proficient cells can rely on the G1 checkpoint, making them less dependent on the S and G2/M checkpoints regulated by Chk1.
-
Action: Determine the p53 status of your cell line. If it is p53-wildtype, consider using a p53-deficient cell line as a positive control.
-
-
Compensatory Signaling Pathways: Inhibition of Chk1 can lead to the activation of other survival pathways, such as the ATM and ERK1/2 pathways, which can compensate for the loss of Chk1 activity.[4]
-
Action: Use Western blotting to probe for the activation of compensatory pathways (e.g., look for phosphorylation of ATM and ERK1/2). Consider co-treatment with inhibitors of these pathways.
-
-
Drug Resistance Mechanisms: The cell line may have intrinsic or acquired resistance mechanisms to one or both of the drugs.
Potential Cause 4: Mechanism of the DNA Damaging Agent
The type of DNA damage induced is crucial. Chk1 is primarily activated by the ATR kinase in response to single-strand breaks and replication stress.[5][6] Agents that predominantly cause double-strand breaks and activate the ATM-Chk2 pathway may be less effectively potentiated by a Chk1 inhibitor.[6]
-
Action:
Potential Cause 5: Experimental Assay Limitations
The chosen assay may not be sensitive enough to detect the synergistic effect.
-
Troubleshooting Steps:
-
Short-term vs. Long-term Assays: A short-term viability assay (e.g., MTT, CellTiter-Glo) might not capture the full extent of cell death.[9][10][11] Complement these with long-term clonogenic survival assays.
-
Apoptosis vs. Other Cell Death Mechanisms: The combination might be inducing a form of cell death not readily detected by standard apoptosis assays (e.g., mitotic catastrophe).[3] Use microscopy to observe cell morphology and consider assays for different cell death modalities.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Checkpoint kinase 1 (Chk1), with an IC50 of 6 nM.[12] Chk1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway.[5][13] In response to DNA damage, particularly replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, primarily at the S and G2/M phases.[5][13] This arrest allows time for DNA repair. By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which can lead to mitotic catastrophe and cell death.[2][3]
Q2: In which cell lines is this compound expected to be most effective?
Chk1 inhibitors generally show greater efficacy in cancer cells with the following characteristics:
-
p53 deficiency: These cells lack a functional G1 checkpoint and are therefore more reliant on the Chk1-mediated S and G2/M checkpoints for survival after DNA damage.[2][3]
-
High levels of endogenous replication stress: Some cancer cells have a high basal level of replication stress due to oncogene activation, making them more dependent on Chk1 for survival even in the absence of exogenous DNA damage.[14]
Q3: How can I confirm that this compound is inhibiting its target in my cells?
You can perform a Western blot to assess the phosphorylation status of Chk1 and its downstream targets.
-
Chk1 Autophosphorylation: Look for a decrease in the phosphorylation of Chk1 at Ser296, which is an autophosphorylation site.[15]
-
Downstream Target: Examine the phosphorylation status of Cdc25A, a key downstream target of Chk1. Inhibition of Chk1 should lead to a decrease in Cdc25A phosphorylation and its subsequent stabilization.[13]
Q4: What are the appropriate positive and negative controls for my experiment?
-
Positive Controls:
-
A cell line known to be sensitive to Chk1 inhibition (e.g., a p53-deficient line).
-
A DNA damaging agent known to synergize with Chk1 inhibitors (e.g., gemcitabine).[7]
-
-
Negative Controls:
-
Untreated cells (vehicle control).
-
Cells treated with this compound alone.
-
Cells treated with the DNA damaging agent alone.
-
Data Presentation
Table 1: Example IC50 Values for Chk1 Inhibitors and DNA Damaging Agents
| Compound | Cell Line | p53 Status | IC50 |
| Chk1 Inhibitor (Generic) | HCT116 | Wild-Type | >10 µM |
| Chk1 Inhibitor (Generic) | HCT116 p53-/- | Null | 2 µM |
| Gemcitabine | Panc-1 | Mutant | 50 nM |
| Cisplatin | A549 | Wild-Type | 5 µM |
Note: These are example values and will vary depending on the specific inhibitor, cell line, and assay conditions.
Table 2: Example Synergy Analysis using the Bliss Independence Model
| This compound (nM) | Gemcitabine (nM) | Observed Inhibition | Expected Inhibition (Bliss) | Bliss Score (Synergy) |
| 10 | 20 | 0.65 | 0.46 | 0.19 |
| 10 | 50 | 0.80 | 0.64 | 0.16 |
| 20 | 20 | 0.75 | 0.58 | 0.17 |
| 20 | 50 | 0.90 | 0.76 | 0.14 |
A positive Bliss score indicates synergy. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Synergy
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the DNA damaging agent, both alone and in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine synergy using a suitable model.[1][11]
Protocol 2: Western Blotting for DDR Pathway Activation
-
Sample Preparation: Treat cells with this compound, the DNA damaging agent, or the combination for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., pChk1 (S345), Chk1, γH2AX, pATM, pERK1/2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for assessing drug synergy.
Caption: Troubleshooting decision tree for lack of drug synergy.
References
- 1. Cell viability assay for drug synergy [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-Inhibition of the DNA Damage Response and CHK1 Enhances Apoptosis of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cellular Resistance to Chk1-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding cellular resistance to Chk1-IN-2, a potent Checkpoint Kinase 1 (Chk1) inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step instructions to identify and resolve them.
| Issue/Question | Possible Cause | Troubleshooting/Solution |
| Cells show little to no response to this compound treatment (high IC50 values). | Intrinsic or acquired resistance. | 1. Verify Chk1 Inhibition: Confirm that this compound is inhibiting its target. Perform a Western blot to check for a decrease in Chk1 autophosphorylation at Ser296. 2. Investigate Resistance Pathways: - PI3K/AKT Pathway Activation: Assess the phosphorylation status of AKT (Ser473) and its downstream targets by Western blot. Consider co-treatment with a PI3K/AKT inhibitor. - Chk1 Protein Levels: Determine Chk1 protein levels by Western blot. Reduced levels may indicate degradation. - Claspin or USP1 Expression: Analyze the expression of the Chk1 activator Claspin and the deubiquitinase USP1 by Western blot or qRT-PCR. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Seeding Density: Ensure a consistent number of viable cells are seeded for each experiment. 2. Standardize Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Control for Edge Effects: Avoid using the outer wells of microplates, or fill them with media to maintain humidity. 4. Check for Contamination: Regularly test cell cultures for mycoplasma contamination. |
| Difficulty detecting phosphorylated proteins (e.g., p-AKT) by Western blot. | Suboptimal protocol. | 1. Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer. 2. Work Quickly and on Ice: Minimize the time between cell lysis and sample processing to prevent dephosphorylation. 3. Optimize Blocking: Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. 4. Use a Positive Control: Include a sample known to have high levels of the phosphorylated protein of interest. |
| High background in immunofluorescence staining for resistance markers. | Non-specific antibody binding. | 1. Optimize Antibody Dilution: Perform a titration to find the optimal concentration of the primary antibody. 2. Increase Washing Steps: Extend the duration and number of washes after primary and secondary antibody incubations. 3. Use a High-Quality Blocking Solution: A solution containing 5% normal serum from the same species as the secondary antibody can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a key protein in the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to an accumulation of genomic instability and ultimately cell death, a process known as mitotic catastrophe.
Q2: What are the known mechanisms of cellular resistance to Chk1 inhibitors like this compound?
A2: Several mechanisms of resistance have been identified:
-
Upregulation of pro-survival signaling pathways: A common mechanism is the activation of the PI3K/AKT pathway, which promotes cell survival and can compensate for Chk1 inhibition.
-
Loss of Chk1 protein or activity: Cells can develop resistance by downregulating Chk1 protein levels, often through increased proteasomal degradation. This can be mediated by reduced expression of the deubiquitinase USP1. Alternatively, reduced activity of Chk1 can occur due to decreased expression of its activator, Claspin.
-
NF-κB signaling dysfunction: Perturbations in the NF-κB pathway have been linked to the development of Chk1 inhibitor resistance.
Q3: How can I determine if my cells have developed resistance to this compound?
A3: You can assess resistance by performing a dose-response curve and calculating the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value compared to sensitive parental cells indicates resistance. Further investigation into the molecular mechanisms described in Q2 is then recommended.
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, based on the mechanism of resistance, several strategies can be employed:
-
Combination Therapy: If resistance is due to PI3K/AKT activation, co-treatment with a PI3K or AKT inhibitor can re-sensitize cells to this compound.
-
Targeting Downstream Effectors: In cases of Chk1 loss, targeting other nodes in the DDR or cell cycle pathways may be effective.
-
Modulating Protein Stability: Investigating ways to prevent Chk1 degradation could restore sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative data for comparing sensitive and resistant cell lines to Chk1 inhibitor treatment.
Table 1: Chk1 Inhibitor IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Chk1 Inhibitor | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| AsPC-1 | Pancreatic | LY2606368 | ~30 | >1000 | >33 |
| U2OS | Osteosarcoma | LY2606368 | ~30 | >1000 | >33 |
| MDA-MB-231 | Breast | LY2606368 | >1000 | N/A | N/A |
| SW620 | Colorectal | LY2606368 | >1000 | N/A | N/A |
Data is illustrative and based on trends reported in the literature. Actual IC50 values may vary between experiments.
Table 2: Key Protein Expression/Activation Changes in Chk1 Inhibitor Resistant Cells
| Protein/Modification | Change in Resistant Cells | Method of Detection |
| p-AKT (Ser473) | Increased | Western Blot |
| Chk1 | Decreased | Western Blot |
| Claspin | Decreased | Western Blot, qRT-PCR |
| USP1 | Decreased | Western Blot, qRT-PCR |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-AKT (Ser473) Activation
Objective: To determine the activation state of the PI3K/AKT pathway in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and a loading control (e.g., mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound at the desired concentrations and time points. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][2][3]
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and the loading control to ensure equal loading.
Protocol 2: Cycloheximide (CHX) Chase Assay for Chk1 Protein Stability
Objective: To measure the half-life of the Chk1 protein in the presence or absence of factors that may promote its degradation.
Materials:
-
Cycloheximide (CHX) stock solution.
-
Cell lysis buffer and other Western blot reagents (as in Protocol 1).
-
Primary antibody: rabbit anti-Chk1.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with 100 µg/mL CHX to inhibit protein synthesis.[4][5][6]
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point is collected immediately after adding CHX.
-
Lyse the cells at each time point and prepare lysates for Western blotting as described in Protocol 1.
-
Perform Western blotting using an anti-Chk1 antibody and a loading control.
-
Quantify the Chk1 band intensity at each time point and normalize it to the loading control.
-
Plot the normalized Chk1 intensity versus time to determine the protein's half-life.
Protocol 3: Immunofluorescence for Claspin Expression and Localization
Objective: To visualize the expression level and subcellular localization of Claspin.
Materials:
-
Glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (0.25% Triton X-100 in PBS).
-
Blocking buffer (5% normal goat serum in PBS).
-
Primary antibody: rabbit anti-Claspin.
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells as required.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Claspin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for USP1 mRNA Expression
Objective: To quantify the mRNA expression levels of USP1.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for USP1 and a reference gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
Procedure:
-
Treat cells and harvest them.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of USP1 mRNA, normalized to the reference gene.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Key resistance pathways to Chk1 inhibition.
Caption: Workflow for investigating this compound resistance.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 6. Cycloheximide chase - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Efficacy of Chk1-IN-2 in Combination Therapy
Welcome to the technical support center for Chk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in combination therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
Chk1 is a critical kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, are highly dependent on the S and G2/M checkpoints, which are regulated by Chk1, for survival after DNA damage.[2][3] this compound is a potent inhibitor of Chk1 with an IC50 of 6 nM.[4] By inhibiting Chk1, this compound prevents this cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[2][4] This mechanism forms the basis for the synergistic effects observed when this compound is combined with DNA-damaging agents or other targeted therapies.
Q2: With which agents has this compound (or other Chk1 inhibitors) shown synergy?
Chk1 inhibitors have demonstrated synergistic effects with a variety of agents, including:
-
DNA-damaging chemotherapeutics: Agents like gemcitabine, which cause replication stress, are particularly effective in combination with Chk1 inhibitors.[5][6] The Chk1 inhibitor abrogates the gemcitabine-induced S-phase arrest, leading to enhanced cytotoxicity.[5]
-
PARP inhibitors (e.g., Olaparib, Rucaparib): In cancers with deficiencies in homologous recombination (HR) repair (e.g., BRCA mutations), PARP inhibitors lead to the accumulation of single-strand breaks that are converted to double-strand breaks during replication.[4][7] Chk1 inhibition can further impair DNA repair and enhance the efficacy of PARP inhibitors.[4][7]
-
ATR inhibitors: The combination of ATR and Chk1 inhibitors has been shown to synergistically induce DNA damage and inhibit cell proliferation in some cancer cell lines.[8]
-
Ionizing Radiation (IR): Chk1 inhibitors can enhance the cytotoxic effects of IR by preventing the G2/M checkpoint arrest that is typically induced by radiation-induced DNA damage.[9]
Q3: How do I determine the optimal concentration and timing for my combination experiment?
The optimal concentration and timing will be cell line and combination agent-dependent. A checkerboard titration experiment is recommended to determine the synergistic concentration range for this compound and the combination agent. This involves treating cells with a range of concentrations of each drug, both alone and in combination, and assessing cell viability. The Combination Index (CI) can then be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10] For timing, sequential administration can be more effective than concurrent treatment. For example, with gemcitabine, it is often beneficial to pre-treat with the DNA-damaging agent to induce S-phase arrest before adding the Chk1 inhibitor.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no synergistic effect observed | Suboptimal drug concentrations or scheduling. | Perform a checkerboard titration to identify synergistic concentrations. Experiment with different administration schedules (e.g., pre-treatment with the DNA-damaging agent for 18-24 hours before adding this compound).[6] |
| Cell line is resistant to Chk1 inhibition. | Check the p53 status of your cell line; p53-deficient cells are often more sensitive.[3] Consider that resistance can arise from downregulation of Chk1 or upregulation of compensatory pathways like PI3K/AKT.[11] | |
| High toxicity in control (non-cancerous) cells | Chk1 is also important for the DNA damage response in normal cells.[12] | Use the lowest effective concentrations of both this compound and the combination agent. Ensure that the chosen concentrations show a therapeutic window between cancer and normal cells. |
| Inconsistent results in cell viability assays | Issues with this compound solubility or stability in culture medium. | Prepare fresh stock solutions of this compound in DMSO. When diluting in media, ensure thorough mixing and avoid precipitation. Consider the stability of the compound in your specific cell culture medium over the course of the experiment. |
| Unexpected off-target effects | Some Chk1 inhibitors have known off-target effects on other kinases, such as CDK2.[13][14] | At higher concentrations, some Chk1 inhibitors can inhibit CDK2, which may lead to a G1/S arrest and antagonize the desired effect of checkpoint abrogation.[9][13] Use the lowest effective concentration of this compound. If off-target effects are suspected, consider using a more selective Chk1 inhibitor or validating findings with siRNA against Chk1. |
| Difficulty in detecting apoptosis | The primary mode of cell death may be mitotic catastrophe rather than classical apoptosis. | In addition to Annexin V/PI staining, assess for markers of mitotic catastrophe, such as micronuclei formation, chromosomal fragmentation, and analysis of cell morphology (e.g., enlarged, multi-nucleated cells).[2] |
Quantitative Data
Table 1: In Vitro IC50 Values of Selected Chk1 Inhibitors
| Inhibitor | Chk1 Kinase IC50 (nM) | Cell Growth Inhibition GI50 (µM) - AsPC-1 Cells | Cell Growth Inhibition GI50 (µM) - SW620 Cells |
| MK-8776 | 9 | 0.5 | >10 |
| SRA737 | 1 | 0.3 | 3 |
| LY2606368 | 2 | 0.003 | 0.03 |
Data summarized from a comparative study of Chk1 inhibitors.[13][15]
Table 2: Synergistic Effects of Chk1 Inhibitors in Combination
| Chk1 Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| S1181 | Gemcitabine | MIA PaCa-2 | Synergistic growth inhibition at sub-GI50 concentrations | [5] |
| AZD7762 | Gemcitabine | Pancreatic Cancer | Synergistic cytotoxicity | [6] |
| Prexasertib | Olaparib | BRCA-mutant HGSOC | Preliminary clinical activity in PARP inhibitor-resistant patients | [16] |
| PF-477736 | Rucaparib | V-C8.B2 (BRCA2 corrected) | 5-fold enhancement of rucaparib cytotoxicity | [1] |
| GNE-783 | Gemcitabine | HT29 | Decreased EC50 of gemcitabine from 0.039 µM to 0.005 µM | [17] |
Experimental Protocols
Cell Viability Assay (WST-8/CCK-8)
This protocol is for determining the IC50 of this compound and assessing synergy with a combination agent.
Materials:
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
WST-8 or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For a checkerboard assay, add varying concentrations of this compound to the rows and the combination agent to the columns. Include wells with each drug alone and vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine IC50 values using a four-parameter logistic curve fit.[10]
-
Calculate the Combination Index (CI) to assess synergy.
Western Blot for Chk1 Pathway Activation
This protocol is for assessing the phosphorylation status of Chk1 and downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pChk1 (S345), anti-Chk1, anti-pCdc25C (S216), anti-Cdc25C, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or the combination agent for the desired time.
-
Lyse the cells on ice and collect the lysate.
-
Quantify the protein concentration.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[18][19]
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with compounds as for the viability assay.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[20][21]
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with compounds for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[22][23]
Visualizations
Caption: Signaling pathway of Chk1 in the DNA damage response and the mechanism of this compound.
Caption: A typical experimental workflow for assessing the synergy between this compound and a combination agent.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dephosphorylation of Plk1 occurs through PP2A-B55/ENSA/Greatwall pathway during mitotic DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Chk1-IN-2 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Chk1-IN-2 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit toxicity in normal cells?
A1: Chk1 is a critical kinase that plays a role in the normal cell cycle, particularly in the S and G2/M phases, and is essential for maintaining genomic stability.[1][2] While cancer cells often have a dysregulated G1 checkpoint and are thus more reliant on the S and G2 checkpoints regulated by Chk1, normal cells also utilize these checkpoints for DNA repair.[3][4] Inhibition of Chk1 can therefore disrupt normal cell cycle progression and DNA damage response in healthy cells, leading to toxicity, especially in highly proliferative tissues like bone marrow and the gastrointestinal tract.[5][6]
Q2: What is the primary mechanism that protects normal cells from high levels of this compound toxicity compared to cancer cells?
A2: Normal cells typically have a functional p53 pathway.[6] In response to DNA damage, p53 can induce a G1 cell cycle arrest through the upregulation of p21, allowing time for DNA repair before replication.[5][7] This reduces the reliance on the Chk1-dependent S and G2 checkpoints. Many cancer cells have mutated or non-functional p53, making them highly dependent on Chk1 for survival, and thus more sensitive to its inhibition.[6] Basal levels of p21, independent of p53, can also offer protection to normal cells.[5][7]
Q3: Can this compound be used as a single agent?
A3: While Chk1 inhibitors can exhibit single-agent activity in a subset of cancer cell lines with high intrinsic replication stress, they are generally more effective and selective when used in combination with DNA-damaging chemotherapeutic agents.[8][9] The rationale is to exploit the dependency of cancer cells on Chk1 for survival when their DNA is damaged. However, single-agent use can still lead to toxicity in normal proliferating cells.
Q4: What are the key signaling pathways to consider when investigating this compound toxicity?
A4: The key pathways include the ATM/ATR-Chk1/Chk2 DNA damage response pathway, the p53-p21 cell cycle control pathway, and pathways involved in homologous recombination (HR) repair, such as those involving RAD51 and MRE11.[10][11][12] Understanding the status of these pathways in your specific normal and cancer cell models is crucial for predicting and managing toxicity.
Troubleshooting Guides
Issue 1: High level of apoptosis observed in normal cell lines at desired therapeutic concentrations.
Possible Cause:
-
The concentration of this compound is too high for the specific normal cell line.
-
The normal cell line has a compromised p53 or p21 pathway.
-
The experimental duration is too long, leading to cumulative toxicity.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your normal cell line and compare it to the cancer cell line of interest.
-
p53/p21 Status: Verify the functionality of the p53 and p21 pathways in your normal cell line using western blotting to check for their induction after DNA damage.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration that maximizes cancer cell killing while minimizing normal cell toxicity.
-
Combination Therapy Optimization: If using this compound in combination, optimize the concentration and scheduling of both agents.
Issue 2: Significant reduction in the proliferation of normal hematopoietic progenitor cells.
Possible Cause:
-
Chk1 is essential for normal hematopoiesis.[1]
-
The dosing schedule is not optimized to allow for recovery of normal hematopoietic progenitors.
Troubleshooting Steps:
-
Intermittent Dosing: Implement a "drug holiday" or intermittent dosing schedule to allow for the recovery of normal hematopoietic stem and progenitor cells.[5]
-
Cytoprotective Agents: Consider the co-administration of agents that can temporarily induce cell cycle arrest in normal cells, such as a p53 activator like Nutlin-3a, to protect them from the effects of Chk1 inhibition.
-
Combination with PARP or MEK inhibitors: Explore combinations with PARP or MEK inhibitors, which have shown synergistic effects with Chk1 inhibitors in cancer cells and may allow for lower, less toxic doses of this compound.[3][13][14]
Data Presentation
Table 1: Comparative Cytotoxicity of Chk1 Inhibitors in Cancer vs. Normal Cells (Representative Data)
| Chk1 Inhibitor | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
| V158411 | Leukemia/Lymphoma (mean) | 0.17 | Colon/Lung Cancer (mean) | >2.8 | [9] |
| PF-0477736 | Acute Lymphoblastic Leukemia | ~0.1-0.5 | Healthy control cells | No effect | [15] |
| GNE-900 | HCT-116 (Colon Cancer) | Potentiates Gemcitabine | Normal bone marrow cells | No gross potentiation of Gemcitabine toxicity | [5] |
| MK-8776 | Various Cancer Cell Lines | ~15% sensitive at <1 µM | Non-transformed cells | Resistant | [8] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.[16][17]
Objective: To determine the dose-dependent effect of this compound on the viability of normal and cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on standard procedures for apoptosis detection.[10][18][19]
Objective: To quantify the percentage of apoptotic and necrotic cells in a population of normal cells treated with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed normal cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Mandatory Visualizations
Caption: Differential response to Chk1 inhibition in normal vs. cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53-mediated downregulation of Chk1 abrogates the DNA damage-induced G2M checkpoint in K562 cells, resulting in increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Targeting of MRE11 or RAD51 Sensitizes Colorectal Cancer Stem Cells to CHK1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
Validation & Comparative
A Head-to-Head Comparison of Chk1 Inhibitors: Chk1-IN-2 vs. Prexasertib
For researchers, scientists, and drug development professionals, the selection of a potent and selective Chk1 inhibitor is critical for advancing cancer therapeutics. This guide provides an objective comparison of the IC50 values of two prominent Chk1 inhibitors, Chk1-IN-2 and prexasertib, supported by available experimental data and detailed methodologies.
Checkpoint kinase 1 (Chk1) is a pivotal serine/threonine kinase in the DNA damage response (DDR) pathway. Its inhibition represents a promising strategy to sensitize cancer cells to DNA-damaging agents and to exploit existing vulnerabilities in tumors with high replicative stress. This comparison focuses on the inhibitory potency of this compound and prexasertib, two molecules developed to target this key kinase.
Quantitative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and prexasertib against Chk1 and the related kinase Chk2.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound | Chk1 | 6 nM | Not Specified | [1][2][3] |
| Prexasertib (LY2606368) | Chk1 | 1-3 nM | Cell-free/Biochemical | [4][5] |
| Chk1 | 3 nM (in AsPC-1 cells) | Cell-based | [4] | |
| Chk1 | 3 nM (in SW620 cells) | Cell-based | [4] | |
| Chk2 | 250 nM (in H322M cells) | Cell-based | [4][5] |
Key Observations:
-
Both this compound and prexasertib are highly potent inhibitors of Chk1, with IC50 values in the low nanomolar range.
-
Prexasertib has been more extensively characterized, with data available from both biochemical and cell-based assays. Its potency against Chk1 is consistently in the 1-3 nM range in cell-free assays and remains in the low single-digit nanomolar range in cellular contexts.
-
Prexasertib exhibits selectivity for Chk1 over Chk2, being approximately 83-fold less active against Chk2 in a cellular assay[4].
-
The specific assay conditions for the reported 6 nM IC50 value of this compound are not detailed in the currently available public information, which makes a direct, nuanced comparison with prexasertib challenging.
Experimental Protocols
The determination of IC50 values relies on robust experimental methodologies. Below are detailed descriptions of typical assays used for evaluating Chk1 inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This type of assay measures the direct inhibition of the purified Chk1 enzyme.
-
Reagents and Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Chk1 substrate (e.g., a synthetic peptide derived from a known Chk1 substrate like Cdc25)
-
Test inhibitors (this compound, prexasertib) at various concentrations
-
96- or 384-well plates
-
Scintillation counter or other detection instrument
-
-
Procedure:
-
The Chk1 enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a solution like phosphoric acid.
-
The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Inhibition Assay (Example: Prexasertib)
Cell-based assays measure the inhibitor's effect on Chk1 activity within a cellular environment, providing insights into its permeability, stability, and engagement with the target in a more physiologically relevant context.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., AsPC-1, SW620) are cultured in appropriate media and seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., prexasertib) for a specific duration (e.g., 6 hours).
-
-
Measurement of Chk1 Inhibition (Western Blotting):
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of a Chk1 autophosphorylation site (e.g., pS296-Chk1), which is a marker of Chk1 activity. An antibody for total Chk1 is used as a loading control.
-
A fluorescently labeled secondary antibody is used for detection.
-
The intensity of the bands is quantified, and the inhibition of Chk1 autophosphorylation is determined relative to untreated cells.
-
IC50 values are calculated from the dose-response curve.
-
-
Cell Viability Assays (e.g., CellTiter-Glo):
-
To assess the downstream effect of Chk1 inhibition on cell proliferation, viability assays are performed.
-
Cells are treated with the inhibitor for a longer period (e.g., 72 hours).
-
A reagent like CellTiter-Glo, which measures ATP levels as an indicator of cell viability, is added.
-
Luminescence is measured, and the percentage of viable cells is calculated relative to control-treated cells.
-
The IC50 for growth inhibition is then determined.
-
Visualizing the Molecular Context and Experimental Design
To better understand the role of Chk1 and the methods used to evaluate its inhibitors, the following diagrams are provided.
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: A generalized workflow for IC50 determination.
Conclusion
Both this compound and prexasertib are potent inhibitors of Chk1. Prexasertib has been more extensively documented in the public domain, with clear evidence of its high potency in both biochemical and cellular assays, as well as its selectivity over Chk2. For a more definitive comparison, detailed experimental data on the biochemical and cellular activity of this compound, including its broader kinase selectivity profile, would be required. Researchers should consider the available data and the specific context of their experiments when choosing an appropriate Chk1 inhibitor for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Landscape of Chk1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their therapeutic efficacy and potential toxicities. This guide provides a detailed comparison of the off-target effects of checkpoint kinase 1 (Chk1) inhibitors, with a focus on clinically evaluated compounds, to aid in the selection and development of more precise cancer therapeutics.
Checkpoint kinase 1 (Chk1) is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1] Its inhibition in cancer cells, particularly those with a defective G1 checkpoint, can lead to mitotic catastrophe and cell death, making it an attractive target for anticancer therapies.[2] However, the development of Chk1 inhibitors is often challenged by off-target effects, which can lead to unforeseen toxicities and impact therapeutic outcomes. This guide delves into the comparative off-target profiles of different Chk1 inhibitors, providing experimental data and methodologies to inform research and development.
Comparative Analysis of Chk1 Inhibitor Selectivity
While specific data for a compound designated "Chk1-IN-2" is not publicly available, a comparative analysis of other well-characterized Chk1 inhibitors—MK-8776, SRA737, and LY2606368—offers valuable insights into the common and distinct off-target profiles within this class of drugs.
A study comparing these three clinical-stage Chk1 inhibitors revealed that published in vitro kinase analyses were not always predictive of their selectivity and potency in a cellular context.[3][4][5] This highlights the importance of employing a range of biochemical and cellular assays to comprehensively assess inhibitor selectivity.
| Inhibitor | Primary Target | Key Off-Targets | Selectivity Notes | Reference |
| MK-8776 | Chk1 | Chk2, CDK2 | At higher concentrations, exhibits off-target effects possibly due to CDK2 inhibition, which can transiently protect cells from the consequences of Chk1 inhibition.[3][4] | [3][4] |
| SRA737 | Chk1 | Chk2, potentially CDK2 | Shows similar off-target effects to MK-8776 at higher concentrations, suggesting a potential for CDK2 inhibition.[3][4] SRA737 was found to be at least 93-fold selective for Chk1 over 124 other kinases tested.[3] | [3][4] |
| LY2606368 | Chk1 | Chk2, RSK family kinases | Appears to be the most selective of the three for Chk1 in cellular assays, with Chk2 inhibition occurring at 100-fold higher concentrations.[3][4] The observed neutropenia in patients may be due to on-target Chk1 activity.[3][5] | [3][4][5] |
Experimental Methodologies for Assessing Off-Target Effects
A thorough evaluation of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays.[6][7]
Biochemical Assays
These assays directly measure the interaction between an inhibitor and a purified kinase.
-
Kinase Profiling Panels: A common approach is to screen the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) across the kinome.[6] This provides a broad overview of potential off-targets.
-
Competitive Binding Assays: These assays, such as KinomeScan™, measure the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases, providing dissociation constants (Kd) as a measure of affinity.[8][9]
-
Enzyme-Linked Immunosorbent Assays (ELISA): ELISA-based methods can quantify the phosphorylation of a substrate by a kinase in the presence of an inhibitor.[6][8]
-
Radiometric Assays: These assays utilize radiolabeled ATP ([³²P]- or [³³P]-ATP) to directly measure the phosphorylation of a substrate by a kinase.[9]
-
Luminescence-Based Assays: Formats like ADP-Glo™ measure the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are used to monitor kinase activity or inhibitor binding.[8][11]
Cellular Assays
Cell-based assays are crucial for understanding an inhibitor's activity in a more physiologically relevant context, considering factors like cell permeability and competition with intracellular ATP.[7]
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ assay allow for the real-time measurement of inhibitor binding to its target kinase within intact cells.[7][12] This provides a more accurate assessment of cellular potency and selectivity.
-
Western Blotting: This method can be used to assess the phosphorylation status of downstream substrates of the target kinase and potential off-targets, providing a functional readout of kinase inhibition in cells.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a protein upon ligand binding. This can be used to confirm target engagement and identify off-targets in a cellular environment.
-
Phenotypic Screening: Assessing the inhibitor's effect on various cellular processes, such as cell cycle progression, DNA damage, and apoptosis, can reveal phenotypes associated with both on-target and off-target activities.[3][4]
Visualizing Key Pathways and Workflows
To better understand the context of Chk1 inhibition and the methods used to evaluate it, the following diagrams illustrate the Chk1 signaling pathway and a typical workflow for assessing kinase inhibitor off-target effects.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for assessing kinase inhibitor off-target effects.
Conclusion
The comprehensive assessment of off-target effects is a critical step in the development of safe and effective Chk1 inhibitors. While in vitro kinase panels provide a valuable initial screen, cellular assays are indispensable for confirming on-target and off-target activity in a more physiologically relevant setting. The comparative data on MK-8776, SRA737, and LY2606368 underscore the diversity in selectivity profiles even among inhibitors targeting the same kinase. A multi-faceted approach, combining robust biochemical and cellular methodologies, is essential for identifying the most selective and promising clinical candidates. This detailed understanding of the off-target landscape will ultimately guide the development of next-generation Chk1 inhibitors with improved therapeutic windows.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
Validating Chk1 Inhibitor Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting in vivo efficacy and potential off-target effects. This guide provides a framework for evaluating the specificity of Chk1 inhibitors, using comparative data from well-characterized compounds to illustrate the process. While specific comprehensive kinase profiling data for Chk1-IN-2 is not publicly available, this guide will use Prexasertib (LY2606368) and PF-477736 as examples to demonstrate the principles of kinase inhibitor specificity validation.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. It acts as a signal transducer, arresting the cell cycle to allow time for DNA repair, thereby preventing the propagation of genomic instability. This function makes Chk1 an attractive therapeutic target in oncology, as its inhibition can sensitize cancer cells to DNA-damaging agents.
This compound is a known inhibitor of Chk1 with a reported IC50 of 6 nM. However, to fully understand its utility as a research tool or potential therapeutic, a comprehensive assessment of its kinase selectivity is crucial. Kinase profiling assays are essential for determining an inhibitor's activity against a broad panel of kinases, revealing potential off-target activities that could lead to confounding experimental results or unforeseen toxicities.
The DNA Damage Response Pathway and the Role of Chk1
The following diagram illustrates a simplified view of the DNA Damage Response (DDR) pathway, highlighting the central role of Chk1. DNA damage, sensed by proteins like ATM and ATR, activates Chk1, which in turn phosphorylates downstream targets such as Cdc25 phosphatases. This leads to the inactivation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.
Comparative Kinase Selectivity Profiles
To illustrate the concept of kinase inhibitor specificity, we present the selectivity profiles of two well-characterized Chk1 inhibitors: Prexasertib (LY2606368) and PF-477736. The data is presented in terms of IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values against a panel of selected kinases. A lower value indicates higher potency. A highly selective inhibitor will show high potency against its intended target (Chk1) and significantly lower potency (higher IC50/Ki values) against other kinases.
| Kinase | Prexasertib (LY2606368) IC50/Ki (nM) | PF-477736 Ki (nM) |
| Chk1 | <1 (IC50), 0.9 (Ki) [1] | 0.49 [2][3] |
| Chk2 | 8 (IC50)[1] | 47[2] |
| RSK1 | 9 (IC50)[1] | >10,000 |
| MELK | 38 (IC50)[1] | Not reported |
| SIK | 42 (IC50)[1] | Not reported |
| BRSK2 | 48 (IC50)[1] | Not reported |
| ARK5 (NUAK1) | 64 (IC50)[1] | Not reported |
| VEGFR2 | Not reported | 8[2] |
| Fms | Not reported | 10[2] |
| Yes | Not reported | 14[2] |
| Aurora-A | Not reported | 23[2] |
| FGFR3 | Not reported | 23[2] |
| Flt3 | Not reported | 25[2] |
| Ret | Not reported | 39[2] |
| CDK1 | Not reported | 9900[2] |
Analysis of Comparative Data:
-
Prexasertib (LY2606368) demonstrates high potency for Chk1 with an IC50 of less than 1 nM.[1] It also shows some activity against Chk2 and RSK1 at slightly higher concentrations.[1] This profile suggests that at higher concentrations, Prexasertib may have off-target effects on these kinases.
-
PF-477736 is also a highly potent Chk1 inhibitor with a Ki of 0.49 nM.[2][3] It exhibits approximately 100-fold selectivity for Chk1 over Chk2.[3] However, it also shows inhibitory activity against several other kinases, such as VEGFR2, Fms, Yes, Aurora-A, FGFR3, Flt3, and Ret, at nanomolar concentrations.[2] This indicates that PF-477736 is a multi-targeted inhibitor at higher concentrations.
For This compound , with a reported Chk1 IC50 of 6 nM, a similar kinase profiling experiment would be necessary to determine its selectivity and identify any potential off-target activities.
Experimental Protocol: In Vitro Kinase Profiling Assay
The following is a generalized protocol for a biochemical kinase assay using a radiometric method, which is often considered the "gold standard" for its direct measurement of kinase activity.[4] Commercial kinase profiling services utilize various methodologies, including fluorescence-based and luminescence-based assays, which offer higher throughput.
Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (inhibitor) at various concentrations
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ATP solution
-
96-well plates
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with no kinase (background).
-
Reaction Initiation: Start the kinase reaction by adding a solution containing a mix of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the filter membrane multiple times with the wash buffer to remove all unincorporated radiolabeled ATP.
-
Detection: Place the dried filter membrane in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (no kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Conclusion
Validating the specificity of a kinase inhibitor is a critical step in its characterization. While this compound is a potent inhibitor of Chk1, its broader selectivity profile remains to be publicly detailed. By performing comprehensive kinase profiling assays, as outlined in this guide, researchers can gain a thorough understanding of an inhibitor's activity, enabling more accurate interpretation of experimental data and a better prediction of its biological effects. The comparative data for Prexasertib and PF-477736 serve as valuable benchmarks for what to expect from both highly selective and more broadly active Chk1 inhibitors. For a complete evaluation of this compound, similar profiling against a large panel of kinases would be required.
References
Unlocking Potency: A Comparative Guide to the Synergistic Effects of Chk1 Inhibition in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining the Checkpoint Kinase 1 (Chk1) inhibitor, Chk1-IN-2, with various classes of anticancer drugs. The data presented herein is supported by experimental findings and detailed methodologies to aid in the design and interpretation of future studies.
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. It is a key regulator of cell cycle checkpoints, particularly the S and G2/M phases, allowing time for DNA repair before cell division.[1][2][3] In many cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), reliance on the Chk1-mediated S and G2/M checkpoints for survival is significantly increased.[1][4] This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 can abrogate these crucial checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[4]
While Chk1 inhibitors have shown limited efficacy as single agents, their true potential is realized in combination therapies.[3][5] By disabling a key repair and survival pathway, Chk1 inhibitors can dramatically sensitize cancer cells to the cytotoxic effects of other anticancer agents. This guide explores the mechanisms and quantitative evidence of synergy between Chk1 inhibition and several major classes of cancer drugs.
Synergistic Combinations with Chk1 Inhibitors
The rationale for combining Chk1 inhibitors with other anticancer drugs is primarily to exploit the concept of synthetic lethality. This occurs when the inhibition of two separate pathways (e.g., a DNA repair pathway by a Chk1 inhibitor and another pathway by a different drug) is lethal to a cancer cell, while inhibition of either pathway alone is not.
DNA Damaging Agents (Antimetabolites and Chemotherapeutics)
The most extensively studied combinations involve Chk1 inhibitors and drugs that cause DNA damage or replication stress, such as gemcitabine, cisplatin, and hydroxyurea.[3][6] These agents stall replication forks, which activates the ATR-Chk1 pathway to stabilize the forks and arrest the cell cycle.[3] Inhibition of Chk1 in this context prevents fork stabilization and abrogates the cell cycle arrest, leading to replication fork collapse, accumulation of DNA damage, and ultimately, cell death.[7][8]
Mechanism of Synergy:
-
Abrogation of S and G2/M Checkpoints: Chk1 inhibition prevents the cell cycle arrest normally induced by DNA damaging agents, forcing cells with unrepaired DNA into mitosis.[1][2]
-
Replication Fork Destabilization: Chk1 is crucial for stabilizing stalled replication forks. Its inhibition leads to the collapse of these forks, causing an accumulation of lethal double-strand breaks.[3][7]
Quantitative Data:
| Combination Agent | Cell Line | Observation | Reference |
| Gemcitabine | Pancreatic Cancer (MIA PaCa-2) | Synergistic cytotoxicity observed at sub-GI50 concentrations of both drugs. | [7] |
| Gemcitabine | NSCLC Cell Lines | AZD7762 (Chk1/2 inhibitor) potentiated the cytotoxicity of gemcitabine. | [6] |
| Hydroxyurea | Multiple Human Cancer Cell Lines | MK-8776 (Chk1 inhibitor) caused a 100-fold decrease in the IC50 for hydroxyurea. | [3] |
| Cisplatin | CHO Cells | UCN-01 (early Chk1 inhibitor) caused a 60-fold increase in cisplatin cytotoxicity. | [3] |
| Ionizing Radiation | Multiple Cell Lines | AZD7762 (Chk1/2 inhibitor) abrogates RT-induced G2/M arrest, increasing micronuclei formation and immune signaling. | [9] |
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA mutations. Chk1 also plays a role in HR by facilitating the recruitment of RAD51 to sites of DNA damage.[2][4] Combining a Chk1 inhibitor with a PARP inhibitor can therefore induce a synthetic lethal effect, even in cancer cells without BRCA mutations (BRCA wild-type).[4]
Mechanism of Synergy:
-
Impaired Homologous Recombination: Chk1 inhibition prevents the proper localization of key HR proteins like RAD51, crippling the cell's ability to repair double-strand breaks induced by PARP inhibition.[4]
-
Increased Replication Stress: The combination leads to an overwhelming level of replication stress and DNA damage that the cell cannot repair, triggering apoptosis.[10]
Quantitative Data:
| Combination Agent | Cell Line | Observation | Reference |
| Rucaparib (PARP inhibitor) | Ovarian Cancer (SKOV-3, OVCAR-3) | Combination therapy synergistically suppressed cell viability and increased apoptotic cell death compared to monotherapy. | [4] |
| Veliparib (PARP inhibitor) | HR-deficient Ovarian Cancer | The Chk1 inhibitor MK-8776 further sensitized cells to the PARP inhibitor. | [2] |
Other Checkpoint Kinase Inhibitors (WEE1, ATR, ATM)
Targeting multiple nodes within the DDR pathway can lead to profound synergistic effects. WEE1 is a kinase that, like Chk1, helps regulate the G2/M transition by placing an inhibitory phosphorylation on CDK1. Inhibiting both Chk1 and WEE1 removes two critical brakes on mitotic entry, resulting in catastrophic DNA damage in S-phase.[11][12][13] Similarly, combining ATM or ATR inhibitors with a Chk1 inhibitor can create synthetic lethality by simultaneously blocking parallel DDR signaling pathways.[14][15]
Mechanism of Synergy:
-
WEE1 Inhibition: Combined inhibition leads to a dramatic and premature increase in CDK activity and uncontrolled replication initiation, causing massive DNA damage and apoptosis.[11][12]
-
ATM/ATR Inhibition: Simultaneous blockade of the two major DDR sensor pathways (ATM-Chk2 and ATR-Chk1) leaves the cell completely vulnerable to endogenous or induced DNA damage.[15]
Quantitative Data:
| Combination Agent | Cell Line | Observation | Reference |
| MK-1775 (WEE1 inhibitor) | Multiple Cancer Cell Lines | Synergistically inhibited proliferation and induced apoptosis. Correlated with increased DNA damage and collapse of DNA synthesis. | [12] |
| MK-1775 (WEE1 inhibitor) | Acute Myeloid Leukemia (AML) | MK-8776 (Chk1 inhibitor) synergistically enhanced the antiproliferative effects of MK-1775 in AML cell lines and primary samples. | [14] |
| ATM inhibitor | Colorectal Cancer Cells | Combined inhibition of ATM and Chk1 induced synthetic lethality, leading to apoptosis and cell cycle arrest. | [15] |
Signaling Pathways and Experimental Workflows
To understand the basis of these synergistic interactions, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to quantify them.
Caption: DNA Damage Response (DDR) pathway highlighting key targets.
Caption: General workflow for assessing drug synergy in vitro.
Caption: The principle of synthetic lethality in cancer therapy.
Experimental Protocols
Detailed and consistent methodologies are essential for comparing results across different studies. Below are generalized protocols for the key assays used to determine synergistic effects.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[16]
-
Drug Treatment: Prepare serial dilutions of this compound, the combination drug, and a fixed-ratio combination of both. Treat the cells and include a vehicle-only control.[17]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[16]
-
Reagent Addition:
-
For MTT: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[18][19]
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of media in the well. Mix on an orbital shaker for 2 minutes to induce lysis.[18]
-
-
Data Acquisition:
-
MTT: Measure the absorbance at ~570 nm using a microplate reader.
-
CellTiter-Glo®: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence with a plate-reading luminometer.[18]
-
-
Analysis: Normalize the data to the vehicle control wells. Calculate IC50 values using non-linear regression. Determine synergy by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[17][19]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Protocol:
-
Cell Treatment: Culture and treat cells with the drug combinations as described for the viability assay, typically in 6-well plates.
-
Cell Harvesting: After the treatment period (e.g., 24-48 hours), collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize it. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at ~400 x g for 5 minutes and resuspending the pellet.[22]
-
Staining:
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24]
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Do not wash the cells after staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[25]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[25]
-
Incubation: Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[25]
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[25] The resulting histogram will show peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content), with the S phase population distributed between them. Analysis software is used to quantify the percentage of cells in each phase.
References
- 1. The Challenge of Combining Chemo- and Radiotherapy with Checkpoint Kinase Inhibitors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of CHEK1/2 Inhibition and Ionizing Radiation Results in Abscopal Tumor Response through Increased Micronuclei Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chk1 inhibition and Wee1 inhibition combine synergistically to impede cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Combination of ATM and Chk1 Inhibitors Induces Synthetic Lethality in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 17. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. scispace.com [scispace.com]
- 23. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. cancer.wisc.edu [cancer.wisc.edu]
On-Target Activity of Chk1-IN-2: A Comparative Guide to Validation Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chk1-IN-2 with other checkpoint kinase 1 (Chk1) inhibitors, focusing on the validation of its on-target activity using small interfering RNA (siRNA). The information presented here is supported by experimental data to aid in the objective assessment of this compound for research and drug development purposes.
Introduction to Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3] Due to its crucial role in cell cycle checkpoints, particularly in cancer cells that often have a defective G1 checkpoint, Chk1 has emerged as a promising target for cancer therapy. Inhibition of Chk1 can lead to the abrogation of S and G2/M checkpoints, resulting in mitotic catastrophe and apoptosis in cancer cells.[3][4]
This compound is a potent inhibitor of Chk1 with a reported IC50 of 6 nM.[5][6] To ensure that the observed cellular effects of this compound are a direct result of Chk1 inhibition and not due to off-target effects, it is essential to validate its on-target activity. A widely accepted method for this validation is the use of siRNA to specifically knockdown the Chk1 protein and compare the resulting phenotype with that of the small molecule inhibitor.
Comparative Analysis of Chk1 Inhibitors
Several small molecule inhibitors targeting Chk1 have been developed and evaluated in preclinical and clinical settings. This section provides a comparative overview of this compound and other well-characterized Chk1 inhibitors: LY2606368 (Prexasertib), SRA737, and MK-8776.
| Inhibitor | Target(s) | In Vitro IC50 (Chk1) | In-Cell IC50 (pS296-Chk1 inhibition in AsPC-1 cells) | Key Off-Target(s) | Reference(s) |
| This compound | Chk1 | 6 nM | Not Reported | Not Reported | [5][6] |
| LY2606368 | Chk1, Chk2 | 1.4 nM | 3 nM | Chk2 (IC50: 4 nM), RSK family kinases | [7] |
| SRA737 | Chk1 | 1.2 nM | 1 µM | Chk2 (IC50: >1000 nM), CDK2 (potential) | [7] |
| MK-8776 | Chk1, Chk2 | 3.0 nM | 0.3 µM | Chk2 (IC50: >1000 nM), CDK2 | [7] |
Note: The in vitro and in-cell IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Published in vitro kinase assays can be poor predictors of inhibitor potency in a cellular context.[5] For instance, LY2606368 demonstrates comparable potency in vitro and in cells, whereas MK-8776 and SRA737 require significantly higher concentrations to inhibit Chk1 in cellular assays.[7]
On-Target Validation of this compound using siRNA
The core principle of using siRNA for on-target validation is to compare the cellular phenotype induced by the small molecule inhibitor with the phenotype resulting from the specific depletion of the target protein. If this compound is a specific on-target inhibitor, its effects on cell cycle progression and apoptosis should phenocopy the effects of Chk1 siRNA knockdown.
Signaling Pathway of Chk1 in DNA Damage Response
Caption: The ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound on-target activity using siRNA.
Logical Framework for Phenotypic Comparison
Caption: Logic for comparing phenotypes of Chk1 inhibitor and siRNA knockdown.
Experimental Protocols
siRNA-mediated Knockdown of Chk1
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Target cells (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
Chk1 siRNA and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-50 nM of Chk1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the siRNA-lipid complexes to the cells.
-
Add antibiotic-free complete growth medium to the recommended final volume.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.
Western Blot Analysis of Chk1 and Phospho-Chk1
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Chk1, anti-phospho-Chk1 (e.g., Ser345), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment with this compound or siRNA, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of Chk1 knockdown and inhibition of phosphorylation.
Expected Results and Interpretation
Successful on-target validation will demonstrate a significant reduction in Chk1 protein levels in the siRNA-treated cells, as confirmed by Western blot. The phenotypic effects of this compound, such as abrogation of DNA damage-induced G2/M arrest or induction of apoptosis, should be comparable to the effects observed with Chk1 siRNA knockdown. Any significant discrepancies between the phenotypes may suggest potential off-target effects of this compound that warrant further investigation.
Conclusion
Validating the on-target activity of a small molecule inhibitor is a critical step in its preclinical development. The use of siRNA-mediated gene knockdown provides a robust and specific method to confirm that the observed biological effects of this compound are a direct consequence of its interaction with Chk1. This guide provides a framework for the comparative analysis and experimental validation of this compound, enabling researchers to confidently assess its potential as a therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Evaluating the Selectivity of Chk1-IN-2 for Chk1 Over Chk2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the checkpoint kinase 1 (Chk1) inhibitor, Chk1-IN-2, focusing on its selectivity for Chk1 over the closely related checkpoint kinase 2 (Chk2). This document summarizes available quantitative data, details relevant experimental protocols for assessing selectivity, and visualizes key cellular signaling pathways and experimental workflows.
Introduction to Chk1 and Chk2 in the DNA Damage Response
Checkpoint kinases Chk1 and Chk2 are critical serine/threonine kinases that function as key regulators in the DNA damage response (DDR) pathway. While both play crucial roles in maintaining genomic integrity, they are activated by different upstream kinases and have distinct, albeit sometimes overlapping, functions in cell cycle arrest and apoptosis.[1][2]
-
Chk1 is primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA, which often arises from replication stress.[2] Its activation leads to the phosphorylation of downstream targets, such as Cdc25 phosphatases, resulting in cell cycle arrest, primarily at the S and G2/M phases, to allow for DNA repair.
-
Chk2 is predominantly activated by ATM (Ataxia Telangiectasia Mutated) in response to DNA double-strand breaks.[1] Activated Chk2 also targets Cdc25 phosphatases and the tumor suppressor p53 to induce cell cycle arrest or apoptosis.
Given their distinct roles and activation mechanisms, the development of selective inhibitors for Chk1 and Chk2 is a key strategy in cancer therapy. Selective Chk1 inhibition is explored to sensitize cancer cells to DNA-damaging agents, particularly in p53-deficient tumors that are highly reliant on the G2/M checkpoint for survival.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity or unexpected biological outcomes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. A higher ratio of the IC50 for the off-target kinase (Chk2) to the on-target kinase (Chk1) indicates greater selectivity.
For comparative purposes, the table below includes the available data for this compound alongside data for other well-characterized Chk1 and Chk2 inhibitors.
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Selectivity (Chk2 IC50 / Chk1 IC50) |
| This compound | 6[3][4] | Not Publicly Available | - |
| AZD7762 | 5 | 5 | 1 |
| GNE-783 | 1 | 444 | 444[5] |
| Prexasertib (LY2606368) | - | 8 | -[6] |
| SCH900776 | - | 1500 | -[4] |
Note: The absence of a publicly available IC50 value for this compound against Chk2 prevents a definitive calculation of its selectivity.
Experimental Protocols
To determine the selectivity of this compound, a biochemical kinase assay can be performed to measure its inhibitory activity against both Chk1 and Chk2. Below is a detailed protocol for a generic in vitro kinase inhibition assay that can be adapted for this purpose.
Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 values of an inhibitor against Chk1 and Chk2 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human Chk1 and Chk2 enzymes
-
Chk1/Chk2 substrate peptide (e.g., a derivative of Cdc25C)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant Chk1 and Chk2 enzymes to their optimal concentrations in kinase assay buffer. This concentration should be determined empirically to give a robust signal in the linear range of the assay.
-
Prepare a solution of the substrate peptide and ATP in kinase assay buffer. The ATP concentration should ideally be close to the Km of the kinase for ATP to accurately determine the IC50 of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Add the serially diluted inhibitor solutions to the wells of the microplate. Include control wells with DMSO only (no inhibitor) for 100% activity and wells with no enzyme for background.
-
Add the diluted enzyme (either Chk1 or Chk2) to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the reaction.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the luminescence in the no-inhibitor control wells to 100% activity and the background as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
-
Visualizing the Cellular Context and Experimental Design
Signaling Pathways
The following diagram illustrates the distinct activation pathways of Chk1 and Chk2 in the DNA damage response.
Caption: Simplified signaling pathways for Chk1 and Chk2 activation.
Experimental Workflow
The diagram below outlines the key steps in determining the selectivity of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a potent inhibitor of Chk1 with a reported IC50 of 6 nM.[3][4] However, a comprehensive evaluation of its selectivity over Chk2 is hampered by the lack of publicly available inhibitory data against Chk2. To definitively establish the selectivity profile of this compound, it is imperative to determine its IC50 value against Chk2 using a robust biochemical kinase assay as detailed in this guide. This information is crucial for researchers and drug developers to accurately interpret experimental results and to assess the therapeutic potential and potential off-target effects of this compound. For context, other inhibitors such as GNE-783 have demonstrated high selectivity for Chk1 over Chk2.[5] Future studies should aim to generate and publish this missing data for this compound to allow for a direct and thorough comparison.
References
- 1. pnas.org [pnas.org]
- 2. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Chk2 promotes neuroprotection, axon regeneration, and functional recovery after CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance studies between Chk1-IN-2 and other Chk1 inhibitors
Disclaimer: Extensive literature searches did not yield any specific cross-resistance studies involving Chk1-IN-2 . Therefore, this guide provides a comparative analysis of other well-characterized Chk1 inhibitors—LY2606368 , MK-8776 , and SRA737 —to serve as a reference for understanding potential cross-resistance mechanisms within this drug class. The principles and methodologies described herein are applicable to the study of any Chk1 inhibitor, including this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of resistance to Chk1 inhibitors.
Introduction to Chk1 Inhibition and Resistance
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a central role in cell cycle arrest to allow for DNA repair, making it an attractive target for cancer therapy.[1] By inhibiting Chk1, cancer cells with damaged DNA can be forced into premature mitosis, leading to cell death. However, as with many targeted therapies, the development of resistance is a significant clinical challenge.[2] Understanding the patterns of cross-resistance between different Chk1 inhibitors is crucial for developing effective sequential and combination treatment strategies.
Cross-Resistance Profiles of Selected Chk1 Inhibitors
A study comparing the activity of three clinical-stage Chk1 inhibitors—LY2606368, MK-8776, and SRA737—investigated the cross-resistance profiles in cancer cell lines with acquired resistance. The findings suggest that the degree of cross-resistance can vary depending on the inhibitor to which resistance was initially developed.
A key observation is that cells with acquired resistance to LY2606368 show only limited cross-resistance to MK-8776 and SRA737.[3][4] This suggests that the mechanism of resistance to LY2606368 may be more specific and might not confer broad resistance to all Chk1 inhibitors.
The following table summarizes the growth inhibition (GI50) data for the three Chk1 inhibitors in parental and resistant AsPC-1 human pancreatic cancer cell lines. The fold resistance is calculated by dividing the GI50 of the resistant cell line by the GI50 of the parental cell line.
| Cell Line | Inhibitor | GI50 (µM) - Parental | GI50 (µM) - Resistant | Fold Resistance |
| AsPC-1 | LY2606368 | 0.003 | 0.03 | 10 |
| MK-8776 | 0.3 | >10 | >33 | |
| SRA737 | 1 | >30 | >30 | |
| AsPC-1-LR | LY2606368 | 0.003 | 0.03 | 10 |
| (LY2606368 | MK-8776 | 0.3 | 0.5 | 1.7 |
| Resistant) | SRA737 | 1 | 3 | 3 |
| AsPC-1-MR | LY2606368 | 0.003 | 0.005 | 1.7 |
| (MK-8776 | MK-8776 | 0.3 | >10 | >33 |
| Resistant) | SRA737 | 1 | 10 | 10 |
Data extracted and interpreted from a comparative study on Chk1 inhibitors.[3][5] "LR" denotes LY2606368-resistant, and "MR" denotes MK-8776-resistant.
These data indicate that AsPC-1 cells with acquired resistance to LY2606368 (AsPC-1-LR) remain relatively sensitive to MK-8776 and SRA737, with only a 1.7- and 3-fold increase in GI50, respectively.[3] In contrast, cells that acquired resistance to MK-8776 (AsPC-1-MR) exhibited significant cross-resistance to SRA737 (10-fold) but remained sensitive to LY2606368 (1.7-fold).[3]
Mechanisms of Chk1 Inhibitor Resistance
Several mechanisms of resistance to Chk1 inhibitors have been identified:
-
Loss or Downregulation of Chk1 Protein: A primary mechanism of resistance is the reduction or complete loss of the Chk1 protein, rendering the inhibitor ineffective as its target is no longer present.[6] This can occur through downregulation of proteins that stabilize Chk1, such as the deubiquitinase USP1.[6]
-
Upregulation of Compensatory Pathways: Cancer cells can develop resistance by activating alternative survival pathways to bypass their dependency on Chk1. A notable example is the upregulation of the PI3K/AKT signaling pathway, which can promote cell survival in the absence of Chk1 activity.[2]
-
Alterations in Upstream and Downstream Signaling: Changes in the expression or activity of proteins that regulate or are regulated by Chk1 can also lead to resistance. For instance, reduced expression of Claspin, a protein that promotes Chk1 activity, can decrease the efficacy of Chk1 inhibitors.[6]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the Chk1 signaling pathway and the key mechanisms of resistance to Chk1 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to assess cross-resistance to Chk1 inhibitors.
This assay is used to determine the concentration of an inhibitor that reduces cell viability or growth by 50% (GI50 or IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Chk1 inhibitors (e.g., LY2606368, MK-8776, SRA737) for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Reagent Incubation: Add a viability reagent such as PrestoBlue or MTT to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells and plot the percentage of viability against the drug concentration. Calculate the GI50 values using non-linear regression analysis.
This technique is used to detect the levels of specific proteins, such as Chk1, p-Chk1, and markers of DNA damage (γH2AX), to elucidate the mechanism of action and resistance.
-
Sample Preparation: Treat cells with the Chk1 inhibitors at various concentrations and time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[8]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Chk1, anti-p-Chk1, anti-γH2AX) overnight at 4°C.[7] Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment conditions.
Conclusion
While specific cross-resistance data for this compound is not currently available in the public domain, the study of other Chk1 inhibitors provides a valuable framework for understanding potential resistance mechanisms. The data on LY2606368, MK-8776, and SRA737 highlight that cross-resistance is not always complete and can be inhibitor-specific. This underscores the importance of empirically determining the cross-resistance profiles of novel Chk1 inhibitors like this compound. The primary mechanisms of resistance appear to involve either the loss of the drug target (Chk1) or the activation of compensatory survival pathways. The experimental protocols detailed in this guide provide a basis for conducting such investigations. Future studies are warranted to characterize the resistance profile of this compound and to develop strategies to overcome potential resistance.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. General Immunoblotting Protocol | Rockland [rockland.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Chk1-IN-2
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Chk1-IN-2, a checkpoint kinase 1 (CHK1) inhibitor, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research setting.
Immediate Safety and Hazard Information
This compound is a potent compound that requires careful handling. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
Due to its toxicity, it is imperative to avoid release into the environment [1]. This substance must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].
Personal Protective Equipment (PPE): When handling this compound in any form (powder or in solvent), researchers must wear appropriate PPE, including:
-
Safety glasses
-
Lab coat
-
Gloves
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
Quantitative Hazard Data
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound Safety Data Sheet[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical final step in the experimental workflow. The following procedure should be strictly followed:
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials or containers that held the compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Solvents used to dissolve this compound.
-
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environment).
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used. Do not mix with other incompatible waste streams. The label should clearly state "Hazardous Waste," "this compound in [Solvent Name]," and display the relevant hazard symbols.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.
-
-
Record Keeping:
-
Maintain accurate records of the generation and disposal of this compound waste as required by your institution and local regulations.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust and ensuring that your valuable research can continue without compromising the well-being of your team or the planet.
References
Essential Safety and Operational Guide for Handling Chk1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Chk1-IN-2, a potent checkpoint kinase 1 (CHK1) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. As a potent active pharmaceutical ingredient (API), it should be handled with care to avoid inhalation, ingestion, and skin contact[1]. The following PPE is mandatory when handling this compound.
Glove Selection
Due to the aromatic heterocyclic nature of this compound, standard nitrile gloves may offer limited protection against prolonged or direct contact. Nitrile has demonstrated poor resistance to aromatic hydrocarbons[2][3]. Therefore, a double-gloving strategy is recommended. For operations with a high risk of splash or extended handling times, consider using a more resistant glove material.
| Glove Material | Recommendation | Considerations |
| Nitrile | Suitable for short-term handling and as an inner glove. Minimum thickness of 5 mil is recommended. | Immediately change gloves upon contamination. Breakthrough can occur in under one minute with some chemicals[4]. |
| Neoprene | Offers better resistance to a broader range of chemicals than nitrile. | Good for intermediate-duration tasks. |
| Butyl Rubber or Viton | Recommended for prolonged handling, spill cleanup, or when direct contact is likely. | Offer the highest level of chemical resistance but may reduce dexterity. |
Note: Always consult the glove manufacturer's specific chemical resistance data. The performance of gloves can be affected by factors such as thickness, temperature, and the concentration of the chemical[5].
Respiratory Protection
To prevent inhalation of this compound powder, appropriate respiratory protection is crucial, especially when handling the compound outside of a contained system (e.g., fume hood, glove box).
| Task | Minimum Respiratory Protection | Recommended Respiratory Protection |
| Weighing and aliquoting small quantities inside a certified chemical fume hood | N95 respirator | Half-mask respirator with P100 filters |
| Handling larger quantities or potential for aerosol generation | Half-mask respirator with P100 filters | Powered Air-Purifying Respirator (PAPR) with HEPA filters[6][7][8][9] |
An Assigned Protection Factor (APF) of at least 10 is required for half-mask respirators, while a PAPR offers a higher APF of 25 or more[10].
Additional PPE
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and buttoned completely.
-
Closed-toe Shoes: These are mandatory in the laboratory.
Safe Handling and Storage
Engineering Controls
-
Always handle solid this compound within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
Storage
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources[1]. |
| In Solvent | -80°C | Store in a tightly sealed container[1]. |
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents[1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the nature and size of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 1.
-
Contain the Spill:
-
For solid spills: Gently cover the powder with damp paper towels to avoid raising dust. Do not sweep dry powder.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully wipe up the spill with absorbent pads or damp cloths, working from the outside in.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Collect Waste: Place all contaminated materials (gloves, absorbent pads, paper towels, etc.) into a designated, labeled hazardous waste container.
-
Dispose of Waste: Dispose of the waste according to your institution's guidelines for cytotoxic or chemical waste[1][11][12].
-
Decontaminate and Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your supervisor and EHS department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous and potentially cytotoxic waste.
Waste Segregation and Collection
-
Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag. The container should be marked as "Cytotoxic Waste" or "Hazardous Chemical Waste"[1][11][13].
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is also labeled as containing cytotoxic waste[11].
Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with the contents and hazard warnings.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
-
Do not dispose of any this compound contaminated waste in the regular trash or down the drain.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention[1].
By adhering to these safety protocols, you can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant laboratory environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Powered air-purifying respirators: a necessity for small molecule API manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. osha.gov [osha.gov]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. danielshealth.com [danielshealth.com]
- 13. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
